SIRT-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[4-[2-(2,2-dimethylpropanoylamino)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S/c1-19(2,3)18(26)21-7-4-12-5-8-24(9-6-12)17-15-13(22-11-23-17)10-14(27-15)16(20)25/h10-12H,4-9H2,1-3H3,(H2,20,25)(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPKBHVNVJWICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Sirtuin Inhibitory Mechanism of SIRT-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-1 is a potent, pan-inhibitor of the class III histone deacetylases (HDACs) SIRT1, SIRT2, and SIRT3.[1] Sirtuins are NAD⁺-dependent enzymes that play crucial roles in a variety of cellular processes, including gene silencing, metabolic regulation, DNA repair, and inflammation.[2][3] Consequently, the modulation of sirtuin activity with small molecules like this compound is of significant interest for therapeutic intervention in diseases such as cancer, neurodegenerative disorders, and metabolic diseases.[1][4] This guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory potency, binding mode, and the experimental methodologies used for its characterization.
Core Mechanism of Sirtuin Inhibition by this compound
This compound, also referred to as compound 28 in its primary scientific disclosure, belongs to a chemical class of thieno[3,2-d]pyrimidine-6-carboxamides.[1][5] Its inhibitory action is achieved through direct binding to the active site of sirtuins. Crystallographic studies have elucidated that this compound occupies the nicotinamide C-pocket, a crucial region for the binding of the NAD⁺ cofactor.[1][4] Furthermore, the aliphatic portions of the this compound molecule extend into the substrate channel, the same channel that accommodates the acetylated lysine residue of the protein substrate.[1] This dual occupancy of both the cofactor and substrate binding sites effectively blocks the catalytic activity of the enzyme.
The general mechanism of sirtuin-mediated deacetylation involves the transfer of an acetyl group from a lysine residue on a substrate protein to the ADP-ribose moiety of NAD⁺. This process yields the deacetylated substrate, nicotinamide, and 2'-O-acetyl-ADP-ribose.[2] By physically obstructing the active site, this compound prevents the binding and proper orientation of both the acetylated substrate and the NAD⁺ cofactor, thereby potently inhibiting the deacetylation reaction.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound against SIRT1, SIRT2, and SIRT3 has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the table below.
| Sirtuin Isoform | IC₅₀ (nM) |
| SIRT1 | 15 |
| SIRT2 | 10 |
| SIRT3 | 33 |
Data sourced from Disch et al., 2013.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Sirtuin Inhibition Assay (Biochemical)
This protocol is based on the methodology described for the evaluation of thieno[3,2-d]pyrimidine-6-carboxamides.[4]
Objective: To determine the in vitro inhibitory potency (IC₅₀) of this compound against purified sirtuin enzymes.
Materials:
-
Purified recombinant human SIRT1, SIRT2, and SIRT3 enzymes.
-
Fluorogenic peptide substrate (e.g., Ac-RHKK(Ac)W-NH₂).
-
NAD⁺ (Nicotinamide adenine dinucleotide).
-
This compound (or other test compounds).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 1 mg/mL BSA).
-
Developer solution (e.g., containing trypsin and nicotinamidase).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic peptide substrate, and NAD⁺ to each well.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Initiate the enzymatic reaction by adding the purified sirtuin enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at 37°C for a further period (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
Cellular p53 Acetylation Assay (Western Blot)
This protocol is a general method to assess the cellular activity of sirtuin inhibitors by measuring the acetylation of a known downstream target, p53.[6][7]
Objective: To determine the effect of this compound on the acetylation of p53 in a cellular context.
Materials:
-
Human cell line (e.g., MCF-7 breast cancer cells).
-
Cell culture medium and supplements.
-
This compound.
-
DNA damaging agent (e.g., etoposide) to induce p53 acetylation.
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, and a loading control (e.g., anti-β-actin or anti-tubulin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for western blots.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
In a subset of wells, co-treat with a DNA damaging agent to stimulate p53 acetylation.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated p53, total p53, and the loading control.
Visualizations
Signaling Pathway of Sirtuin Inhibition by this compound
Caption: Mechanism of this compound sirtuin inhibition.
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for biochemical IC₅₀ determination.
Logical Relationship of this compound's Binding Mechanism
Caption: Logical diagram of this compound binding.
References
- 1. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
The Discovery and Synthesis of a Potent Sirtuin 1 Inhibitor: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals on the Benzamide-based SIRT1 Inhibitor, p-Sirtinol
This whitepaper details the discovery, synthesis, and biological evaluation of a potent Sirtuin 1 (SIRT1) inhibitor, 4-[(2-hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide, herein referred to as p-Sirtinol. This compound emerged from a series of sirtinol analogues designed to probe the structure-activity relationship (SAR) of this class of sirtuin inhibitors. p-Sirtinol has demonstrated significantly increased potency against human SIRT1 and SIRT2 enzymes compared to its parent compound, sirtinol.
Introduction to Sirtuin 1 as a Therapeutic Target
Sirtuin 1 (SIRT1) is a NAD+-dependent protein deacetylase that plays a crucial role in a wide array of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation.[1] Its dysregulation has been implicated in various diseases, making it an attractive therapeutic target.[1] The development of small molecule inhibitors of SIRT1 is a key strategy for investigating its biological functions and for developing novel therapeutics. Sirtinol was one of the first small molecule inhibitors of the sirtuin family identified through phenotypic screening.[2] Subsequent research has focused on synthesizing and evaluating analogues of sirtinol to improve potency and selectivity.[1][2]
Discovery and Rationale for p-Sirtinol
The development of p-Sirtinol was part of a systematic investigation into the SAR of sirtinol.[1] The core structure of sirtinol consists of a 2-hydroxynaphthyl group linked to a benzamide moiety.[1] Researchers synthesized a series of analogues by modifying both of these structural components. The synthesis of p-Sirtinol involved the isomeric modification of the benzamide portion of sirtinol, moving the substitution from the meta- to the para-position.[1] This strategic modification resulted in a significant enhancement of inhibitory activity against SIRT1.
Quantitative Biological Data
The inhibitory activities of sirtinol and its analogues were assessed against recombinant human SIRT1 and SIRT2 enzymes. The results, summarized below, highlight the superior potency of p-Sirtinol.
| Compound | hSIRT1 IC50 (μM) | hSIRT2 IC50 (μM) |
| Sirtinol | 131 | 57.7 |
| p-Sirtinol | 13 | Not Reported |
| m-Sirtinol | Not Reported | Not Reported |
Table 1: In vitro inhibitory activity of Sirtinol and its para-analogue (p-Sirtinol) against human SIRT1 and SIRT2. Data extracted from Mai et al., 2005.[1][2]
Detailed Experimental Protocols
General Synthesis of Sirtinol Analogues
The synthesis of sirtinol analogues, including p-sirtinol, was achieved through the condensation of a substituted aminobenzamide with 2-hydroxy-1-naphthaldehyde.[1]
General Procedure:
A mixture of 2-hydroxy-1-naphthaldehyde (1.0 eq) and the appropriate amino-N-(1-phenylethyl)benzamide (1.0 eq) in absolute ethanol/benzene (2:1) containing a catalytic amount of glacial acetic acid is heated at reflux for 4 hours.[1] Upon cooling, the resulting solid product is collected by filtration, washed with a suitable solvent (e.g., CHCl3), and purified by crystallization.[1]
In Vitro Sirtuin Inhibition Assay
The inhibitory activity of the synthesized compounds against human SIRT1 and SIRT2 was determined using a fluorometric assay.[1]
Protocol:
Recombinant human SIRT1 or SIRT2 enzyme is incubated with an acetylated peptide substrate, dithiothreitol, and varying concentrations of the inhibitor compound.[1] The reaction is carried out at 37°C for 60 minutes in the presence of 200 μM NAD+.[1] The fluorescence generated from the deacetylation of the substrate is measured using a fluorometric plate reader with excitation at 360 nm and emission detection at 450 nm.[1] The half-maximal inhibitory concentration (IC50) values are then calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of sirtuin inhibition and the workflow for the discovery of novel inhibitors.
Caption: General mechanism of SIRT1-catalyzed deacetylation and its inhibition.
Caption: Workflow for the discovery and development of novel SIRT1 inhibitors.
Conclusion
The systematic exploration of sirtinol analogues has led to the identification of p-Sirtinol as a potent inhibitor of SIRT1. Its enhanced activity underscores the importance of the substitution pattern on the benzamide ring for potent sirtuin inhibition. This work provides a clear roadmap for the rational design of novel and more effective SIRT1 inhibitors, which are valuable tools for both basic research and potential therapeutic applications. Further studies are warranted to evaluate the selectivity profile and in vivo efficacy of p-Sirtinol.
References
Investigating Pan-Sirtuin Inhibitory Effects: A Technical Guide to SIRT-IN-1 and Tenovin-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pan-sirtuin inhibitory effects of SIRT-IN-1 and a detailed examination of the well-characterized sirtuin inhibitor, Tenovin-6. Sirtuins (SIRTs), a class of NAD+-dependent deacetylases, are crucial regulators of numerous cellular processes, including metabolism, DNA repair, and inflammation. Their dysregulation is implicated in a variety of diseases, making them attractive therapeutic targets. This document summarizes the inhibitory profiles of these compounds, provides detailed experimental methodologies for their characterization, and visualizes key cellular pathways and experimental workflows.
Data Presentation: Inhibitory Activity of this compound and Tenovin-6
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and Tenovin-6 against various human sirtuin isoforms. This quantitative data allows for a direct comparison of their potency and selectivity.
| Compound | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference |
| This compound | 0.015 | 0.010 | 0.033 | [1] |
| Tenovin-6 | 21 | 10 | 67 | [2][3][4] |
Mechanism of Action and Cellular Effects of Tenovin-6
Tenovin-6 was identified as a small molecule that activates the tumor suppressor protein p53.[3] Its mechanism of action involves the inhibition of the protein deacetylase activities of SIRT1 and SIRT2.[2][3] By inhibiting these sirtuins, Tenovin-6 leads to an increase in the acetylation of their downstream targets.
A key target of SIRT1 is p53. Inhibition of SIRT1 by Tenovin-6 results in the hyperacetylation of p53, which enhances its transcriptional activity and can lead to cell cycle arrest and apoptosis.[3][5] Tenovin-6 has also been shown to increase the acetylation of histone H4 at lysine 16, a substrate for both SIRT1 and SIRT2.[3]
Furthermore, Tenovin-6 has been observed to impact autophagy, a cellular process for degrading and recycling cellular components.[4][5][6] Studies have shown that Tenovin-6 can increase the levels of microtubule-associated protein 1 light chain 3B (LC3B)-II, a key marker of autophagy, in a manner that is independent of SIRT1/2/3 and p53 in certain cancer cell lines.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of sirtuin inhibitors. Below are protocols for key experiments used to characterize the activity of compounds like Tenovin-6.
In Vitro Sirtuin Activity Assay (Fluorometric)
This assay is a common method to determine the direct inhibitory effect of a compound on purified sirtuin enzymes.
Principle: This assay utilizes a fluorogenic substrate that is deacetylated by the sirtuin enzyme. The deacetylated product is then cleaved by a developing agent, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the sirtuin activity.
Materials:
-
Purified recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys-SIRT1 substrate)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing agent (e.g., containing trypsin and a fluorescence quencher remover)
-
Test compound (e.g., Tenovin-6) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well black microplate, add the assay buffer, purified sirtuin enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and add the developing agent.
-
Incubate at room temperature for a further 10-15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[3]
Cell-Based p53 Acetylation Assay (Western Blot)
This assay is used to confirm the target engagement of the sirtuin inhibitor in a cellular context by measuring the acetylation status of a known sirtuin substrate.
Principle: Cells are treated with the test compound, and then cellular proteins are extracted. Western blotting is used to detect the levels of acetylated p53 and total p53. An increase in the ratio of acetylated p53 to total p53 indicates inhibition of SIRT1.
Materials:
-
Cancer cell line with wild-type p53 (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compound (e.g., Tenovin-6)
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Primary antibodies: anti-acetyl-p53 (Lys382) and anti-total p53
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or a vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Wash the cells with PBS and lyse them on ice using lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against acetylated p53 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p53 to normalize the results.[3]
Cell Viability and Cytotoxicity Assay
This assay assesses the effect of the sirtuin inhibitor on cell proliferation and survival.
Principle: Cells are treated with the test compound, and their viability is measured using a colorimetric or fluorometric method. A common method is the MTT or WST-1 assay, where a tetrazolium salt is converted to a colored formazan product by metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Cell culture medium and supplements
-
Test compound (e.g., Tenovin-6)
-
MTT or WST-1 reagent
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Add serial dilutions of the test compound to the wells and incubate for a desired period (e.g., 48-72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cytotoxicity.[7]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to sirtuin inhibition.
References
- 1. This compound | Sirtuin | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenovin-6 - LKT Labs [lktlabs.com]
- 7. Antitumor Effects of a Sirtuin Inhibitor, Tenovin-6, against Gastric Cancer Cells via Death Receptor 5 Up-Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Impact of SIRT1 Inhibition on Histone and Non-Histone Protein Acetylation
Audience: Researchers, scientists, and drug development professionals.
Abstract
Sirtuin 1 (SIRT1), an NAD⁺-dependent protein deacetylase, is a critical regulator of numerous cellular processes, including gene expression, metabolism, DNA repair, and inflammation.[1][2] It achieves this by removing acetyl groups from a wide array of histone and non-histone protein substrates.[3][4] Consequently, the inhibition of SIRT1 has emerged as a significant area of research for therapeutic interventions in various diseases, including cancer and neurodegenerative disorders.[5][6] This technical guide provides an in-depth analysis of the impact of SIRT1 inhibition on protein acetylation, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Introduction to SIRT1 and Protein Acetylation
Lysine acetylation is a dynamic and reversible post-translational modification that plays a pivotal role in regulating protein function and cellular signaling.[7] This process is controlled by the opposing activities of two enzyme families: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them.[8]
SIRT1 belongs to the Class III family of HDACs, known as sirtuins, which are unique in their requirement for nicotinamide adenine dinucleotide (NAD⁺) as a cofactor for their deacetylase activity.[1][9] SIRT1 is predominantly localized in the nucleus and deacetylates a broad spectrum of substrates.[10][11] Its targets include histone proteins, where it modulates chromatin structure and gene expression, and a multitude of non-histone proteins, thereby influencing their activity, stability, and localization.[3][4][12] Given its central role, pharmacological inhibition of SIRT1 offers a powerful tool to study its biological functions and represents a promising therapeutic strategy.
Impact of SIRT1 Inhibition on Histone Acetylation
SIRT1-mediated deacetylation of histones is a key mechanism of epigenetic regulation, generally leading to a more compact chromatin structure and transcriptional repression.[3][13] Inhibition of SIRT1, therefore, is expected to increase the acetylation levels of its specific histone targets.
2.1. Key Histone Targets of SIRT1
SIRT1 has been shown to deacetylate several lysine residues on histone tails. The most well-characterized targets include:
Inhibition of SIRT1 leads to an increase in the acetylation of these specific sites, which can alter gene expression patterns. For instance, in breast cancer cells, SIRT1 knockdown resulted in significantly increased acetylation levels of H3K9ac at the promoters of several cancer-related genes.[13]
2.2. Quantitative Data on Histone Acetylation Changes
The following table summarizes the observed changes in histone acetylation upon modulation of SIRT1 activity.
| Cell Line/Model | SIRT1 Modulation | Histone Mark | Fold Change in Acetylation | Reference |
| Breast Cancer Cells | SIRT1 siRNA knockdown | H3K9ac at specific gene promoters | Significant Increase | [13] |
| B cells (stimulated) | Sirt1 downregulation | H3K9/K14ac at Aicda promoter | Greatly Increased | [14] |
2.3. Experimental Protocol: Chromatin Immunoprecipitation (ChIP)
This protocol outlines the key steps for analyzing changes in histone acetylation at specific gene promoters following treatment with a SIRT1 inhibitor.
Objective: To quantify the change in a specific histone acetylation mark (e.g., H3K9ac) at a target gene promoter after SIRT1 inhibition.
Materials:
-
Cells of interest
-
SIRT1 inhibitor (e.g., EX-527)
-
Formaldehyde (37%)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibody specific for the acetylated histone mark (e.g., anti-H3K9ac)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
Phenol:chloroform:isoamyl alcohol
-
qPCR primers for target and control gene promoters
-
qPCR master mix
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with the SIRT1 inhibitor or vehicle control for the desired time.
-
Cross-linking: Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis: Harvest and wash the cells. Resuspend in cell lysis buffer to isolate nuclei.
-
Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer. Shear the chromatin to an average size of 200-1000 bp using a sonicator.
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the lysate with the specific antibody overnight at 4°C. A no-antibody or IgG control should be included.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Quantitative PCR (qPCR): Quantify the amount of immunoprecipitated DNA using qPCR with primers specific for the gene promoter of interest. Results are typically expressed as a percentage of the input DNA.
2.4. Visualization of SIRT1's Role in Histone Deacetylation
References
- 1. Frontiers | Regulation of SIRT1 and Its Roles in Inflammation [frontiersin.org]
- 2. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deacetylation by SIRT1 Reprograms Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diversity of Histone Versus Nonhistone Sirtuin Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Acetylome Analysis Reveals the Roles of SIRT1 in Regulating Diverse Substrates and Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nonhistone protein acetylation as cancer therapy targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. The role of different SIRT1-mediated signaling pathways in toxic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins [pubmed.ncbi.nlm.nih.gov]
- 13. SIRT1-dependent epigenetic regulation of H3 and H4 histone acetylation in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. B cell Sirt1 deacetylates histone and non-histone proteins for epigenetic modulation of AID expression and the antibody response - PMC [pmc.ncbi.nlm.nih.gov]
The Pan-Sirtuin Inhibitor SIRT-IN-1: A Technical Guide to its Impact on NAD+-Dependent Deacetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-1 is a potent, cell-permeable pan-inhibitor of the class III NAD+-dependent histone deacetylases (HDACs), specifically targeting sirtuin isoforms SIRT1, SIRT2, and SIRT3. Sirtuins play a critical role in various cellular processes, including gene silencing, DNA repair, metabolism, and inflammation, by deacetylating a wide range of histone and non-histone protein substrates. The activity of sirtuins is intrinsically linked to the cellular energy state through its dependence on the co-substrate NAD+. Inhibition of sirtuin activity by small molecules like this compound provides a valuable tool for elucidating the physiological roles of these enzymes and for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative inhibitory activity, experimental protocols for its characterization, and its effects on key cellular signaling pathways.
Quantitative Data on this compound Inhibitory Activity
This compound demonstrates potent inhibitory activity against the nuclear sirtuin SIRT1, the cytoplasmic sirtuin SIRT2, and the mitochondrial sirtuin SIRT3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Sirtuin Isoform | IC50 (µM) |
| SIRT1 | 0.015 |
| SIRT2 | 0.010 |
| SIRT3 | 0.033 |
Table 1: Inhibitory potency of this compound against human sirtuins 1, 2, and 3.
Mechanism of Action
This compound acts as a competitive inhibitor by occupying the nicotinamide C-pocket and the acetyl-lysine substrate channel within the catalytic core of the sirtuin enzyme. This binding mode prevents the productive binding of both the NAD+ co-substrate and the acetylated protein substrate, thereby inhibiting the deacetylation reaction.
Experimental Protocols
The following section details a representative experimental protocol for determining the inhibitory activity of this compound against sirtuins using a fluorogenic assay.
Sirtuin Activity Assay (Fluorogenic Method)
This assay measures the NAD+-dependent deacetylase activity of sirtuins on a synthetic, acetylated peptide substrate. Deacetylation of the substrate allows for its cleavage by a developing enzyme, which releases a fluorophore that can be quantified.
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
This compound
-
NAD+
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing enzyme (e.g., from a commercial kit)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of desired final concentrations.
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
Assay buffer
-
This compound dilutions or vehicle control (DMSO)
-
Recombinant sirtuin enzyme (SIRT1, SIRT2, or SIRT3)
-
-
Initiation of Reaction: Add NAD+ to all wells to initiate the deacetylation reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Add the developing enzyme to each well.
-
Second Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The inhibition of SIRT1, SIRT2, and SIRT3 by this compound has significant downstream effects on various signaling pathways that regulate cellular function. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical experimental workflow for studying the effects of this compound.
Signaling Pathways Affected by this compound
Caption: Inhibition of SIRT1/2/3 by this compound leads to hyperacetylation of key substrates.
Experimental Workflow for Characterizing this compound
Caption: Workflow for assessing this compound's biochemical and cellular effects.
Logical Relationship of SIRT1/p53 Pathway Inhibition
Caption: this compound leads to p53 activation and downstream cellular responses.
Conclusion
This compound is a valuable chemical probe for studying the roles of SIRT1, SIRT2, and SIRT3 in cellular physiology and disease. Its potent and pan-inhibitory nature against these key sirtuin isoforms allows for the robust interrogation of sirtuin-dependent pathways. The data and protocols presented in this guide are intended to facilitate further research into the mechanism and therapeutic potential of sirtuin inhibition. As with any pharmacological inhibitor, careful consideration of its selectivity profile and potential off-target effects is crucial for the accurate interpretation of experimental results. Future studies may focus on elucidating the full selectivity of this compound across all human sirtuin isoforms and its efficacy in various in vivo disease models.
An In-depth Technical Guide to the Binding Kinetics of SIRT-IN-1 to SIRT1/2/3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding kinetics of SIRT-IN-1, a potent inhibitor of the sirtuin family of enzymes, specifically targeting SIRT1, SIRT2, and SIRT3. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular interactions and therapeutic potential of sirtuin inhibitors.
Introduction to Sirtuins and this compound
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in a variety of cellular processes, including gene silencing, DNA repair, metabolism, and longevity.[1][2][3][4][5][6][7][8] The seven mammalian sirtuins, SIRT1 through SIRT7, have distinct subcellular localizations and substrate specificities, making them attractive targets for therapeutic intervention in a range of diseases, from metabolic disorders to cancer and neurodegeneration.[1][9][10][11][12]
This compound is a small molecule inhibitor that has demonstrated potent activity against the class I sirtuins: SIRT1, SIRT2, and SIRT3. Understanding the binding kinetics of this inhibitor is paramount for elucidating its mechanism of action and for the rational design of more selective and effective therapeutic agents.
Quantitative Binding Data
The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the enzymatic activity of the target sirtuin by 50%. While comprehensive kinetic parameters such as the dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for this compound are not widely available in public literature, the IC50 values provide a clear indication of its potent inhibitory effects.
| Sirtuin Target | IC50 (nM) |
| SIRT1 | 15 |
| SIRT2 | 10 |
| SIRT3 | 33 |
These values are indicative of the high potency of this compound against these sirtuin isoforms.
Experimental Protocols for Determining Binding Kinetics
The characterization of the binding kinetics of sirtuin inhibitors like this compound typically involves a combination of enzymatic and biophysical assays. Below are detailed methodologies for key experiments commonly employed in the field.
Enzymatic Inhibition Assay (Fluorogenic Assay)
This is a primary method to determine the IC50 value of an inhibitor. The assay measures the enzymatic activity of the sirtuin in the presence of varying concentrations of the inhibitor.
Principle: The assay utilizes a fluorogenic substrate, often a peptide containing an acetylated lysine residue and a fluorescent reporter group (e.g., aminomethylcoumarin, AMC). Deacetylation of the substrate by the sirtuin allows for cleavage by a developer enzyme, releasing the fluorophore and generating a fluorescent signal. The intensity of the fluorescence is proportional to the sirtuin's activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute recombinant human SIRT1, SIRT2, or SIRT3 enzyme to a working concentration.
-
Prepare the fluorogenic acetylated peptide substrate and NAD+ co-factor solution.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare a developer solution containing a protease (e.g., trypsin) and a sirtuin inhibitor (e.g., nicotinamide) to stop the reaction.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the sirtuin enzyme, NAD+, and varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for a further 15-30 minutes to allow for the release of the fluorophore.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
This biophysical method can be used to determine the binding affinity (Kd) of an inhibitor to a sirtuin enzyme.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger protein. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger sirtuin protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that competes with the tracer for binding to the sirtuin will displace the tracer, causing a decrease in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
Prepare a solution of the sirtuin enzyme and a fluorescently labeled tracer known to bind to the sirtuin's active site.
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a low-volume black microplate, add the sirtuin enzyme and the fluorescent tracer.
-
Add varying concentrations of this compound.
-
Incubate the plate at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the inhibitor concentration.
-
Fit the data to a competitive binding model to calculate the Ki, which can be converted to Kd.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions, allowing for the determination of kon, koff, and Kd.
Principle: One of the interacting molecules (the ligand, e.g., the sirtuin enzyme) is immobilized on a sensor chip. The other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a response unit (RU).
Protocol:
-
Immobilization:
-
Covalently immobilize the purified sirtuin enzyme onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor surface and a reference surface (without the enzyme).
-
Monitor the association phase (analyte binding) and the dissociation phase (analyte unbinding) in real-time.
-
Regenerate the sensor surface between injections with a suitable regeneration solution to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves from multiple analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters kon, koff, and the equilibrium dissociation constant Kd (koff/kon).
-
Signaling Pathways and the Impact of this compound Inhibition
SIRT1, SIRT2, and SIRT3 regulate distinct cellular pathways through their deacetylase activity. Inhibition of these sirtuins by this compound is expected to lead to the hyperacetylation of their respective substrates, thereby modulating downstream cellular processes.
SIRT1 Signaling Pathway
SIRT1 is primarily a nuclear protein that plays a critical role in regulating transcription, metabolism, and stress responses. A key substrate of SIRT1 is the tumor suppressor protein p53.[2][13][14][15][16]
Inhibition of SIRT1 by this compound would lead to an accumulation of acetylated p53, enhancing its transcriptional activity and promoting apoptosis and cell cycle arrest. SIRT1 also deacetylates other key proteins involved in metabolism and inflammation, such as PGC-1α and NF-κB.[17]
SIRT2 Signaling Pathway
SIRT2 is predominantly found in the cytoplasm and is involved in the regulation of the cell cycle and microtubule dynamics. A major substrate of SIRT2 is α-tubulin.[18]
References
- 1. Sirtuin Family and Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 4. Renal Protective Effect of Sirtuin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of SIRT1 and Its Roles in Inflammation [frontiersin.org]
- 6. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuins and Their Relevance to the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT1 and Kidney Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 1 (SIRT1): the misunderstood HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The sirtuin family in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SIRT1: Regulator of p53 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protein deacetylation by SIRT1: an emerging key post-translational modification in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Studies of Sirtuin 1 (SIRT1) Inhibition in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a protein of significant interest in oncology due to its complex and often contradictory roles in tumorigenesis.[1][2] It is implicated in the regulation of numerous cellular processes, including DNA repair, cell survival, apoptosis, and metabolism by deacetylating a wide array of histone and non-histone protein targets.[3][4][5] The function of SIRT1 as either a tumor promoter or suppressor appears to be highly dependent on the specific cellular context and tumor type.[1][2][3] Overexpression of SIRT1 has been documented in a variety of human cancers, including prostate, colon, and leukemia.[4][5] Its activity is frequently linked to the deacetylation and subsequent inactivation of key tumor suppressors like p53, thereby promoting cell survival and proliferation.[2][6] Conversely, in some contexts, SIRT1 contributes to genome stability and DNA damage repair, suggesting a tumor-suppressive role.[1][7] This dual functionality makes SIRT1 a compelling, albeit complex, therapeutic target.
This technical guide focuses on the preliminary in vitro evaluation of SIRT1 inhibitors, using SIRT-IN-1 as a representative compound, in cancer cell lines. It provides a summary of quantitative data on the effects of SIRT1 inhibition, detailed experimental protocols for key assays, and visualizations of the core signaling pathway and experimental workflows.
The Role of SIRT1 in Cancer Signaling
SIRT1's influence on cancer progression is mediated through its interaction with multiple signaling pathways. One of the most critical and well-documented interactions is with the p53 tumor suppressor protein.[1][8]
The SIRT1-p53 Regulatory Axis
Under cellular stress conditions, such as DNA damage, the tumor suppressor p53 is activated and acetylated. This acetylation is crucial for its ability to induce cell cycle arrest or apoptosis.[1] SIRT1 can directly deacetylate p53, thereby inhibiting its transcriptional activity and suppressing its apoptotic function.[6][8] This action promotes cell survival, which can contribute to tumorigenesis and resistance to chemotherapy.[7] Consequently, the inhibition of SIRT1 is a key therapeutic strategy aimed at restoring p53's tumor-suppressive functions. The inhibition of SIRT1 leads to an accumulation of acetylated p53, enhancing apoptosis in cancer cells.[1]
Quantitative Data on SIRT1 Inhibition in Cancer Cell Lines
The efficacy of SIRT1 inhibition varies across different cancer types. The following tables summarize representative quantitative data for SIRT1 inhibitors in various cancer cell lines. IC50 values, which represent the concentration of an inhibitor required to reduce cell viability by 50%, are a standard metric for cytotoxicity.[9][10]
Table 1: IC50 Values of SIRT1 Inhibitors in Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound | IC50 (µM) | Citation |
|---|---|---|---|---|
| Breast Cancer | MCF-7 | Sirtinol | ~20-50 | [11] |
| Colon Cancer | HCT116 | Compound 2 | 0.34 | [12] |
| Pancreatic Cancer | PC-3 | Compound 1/2 | 10-50 | [12] |
| Hepatocellular Carcinoma | HepG2 | Compound 1/2 | 10-50 | [12] |
| Granulosa Cell Tumor | KGN, COV434 | EX-527 | ~20 |[13] |
Table 2: Effects of SIRT1 Inhibition on Apoptosis and Cell Cycle
| Cell Line | Treatment | Observed Effect | Assay Used | Citation |
|---|---|---|---|---|
| T-ALL | SIRT1 Activator | Decreased apoptosis, suppressed growth | Flow Cytometry | [14] |
| Breast Cancer (MCF-7) | SIRT1/SIRT2 Inhibitor | Induced apoptosis, p53 acetylation | Not Specified | [1] |
| H9C2 | SIRT1 Overexpression | Attenuated cleaved Caspase-3, increased Bcl2 | Western Blot, Flow Cytometry | [15] |
| PC12 | SIRT1 Overexpression | Upregulated autophagy, downregulated apoptosis | Western Blot, TUNEL | [16] |
| Breast Cancer (MCF-7/ADR) | SIRT1 Overexpression | Enhanced Akt pathway, promoted cell growth | Not Specified |[17] |
Experimental Design and Workflow
A systematic approach is required to evaluate the preliminary efficacy of a SIRT1 inhibitor like this compound. The workflow involves determining the compound's cytotoxic potential, confirming its on-target effect, and quantifying its ability to induce apoptosis.
Detailed Experimental Protocols
The following are standardized protocols for the key experiments outlined in the workflow. These should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.[18] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (or other inhibitor) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[18]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[19]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18][19] Mix thoroughly by gentle pipetting.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[20]
Western Blot Analysis for SIRT1 and Acetyl-p53
This protocol is used to detect changes in the protein levels of SIRT1 and the acetylation status of its substrate, p53.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or DC Protein Assay)[21]
-
SDS-PAGE gels (4-12% Bis-Tris)[21]
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-SIRT1, anti-acetyl-p53, anti-p53, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent[21]
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a protein assay kit.[21]
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage (e.g., 135-150V) until the dye front reaches the bottom.[21][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[21]
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[22]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[21] Densitometry analysis can be performed using software like ImageJ.[21]
Apoptosis Assay (Annexin V Staining by Flow Cytometry)
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane. Annexin V has a high affinity for PS and is used in conjunction with a viability dye like Propidium Iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.[23]
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
FACS tubes
Procedure:
-
Cell Collection: Following treatment with this compound, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Cell Washing: Centrifuge the collected cells and wash them twice with cold PBS.[23]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[23]
-
Healthy cells: FITC negative, PI negative
-
Early apoptotic cells: FITC positive, PI negative
-
Late apoptotic/necrotic cells: FITC positive, PI positive
-
Conclusion
The preliminary study of SIRT1 inhibitors in cancer cell lines is a critical first step in evaluating their therapeutic potential. The role of SIRT1 is context-dependent, necessitating a broad evaluation across multiple cancer types.[1][4] The experimental workflow and detailed protocols provided in this guide offer a standardized framework for assessing the efficacy of compounds like this compound. By quantifying effects on cell viability, confirming on-target activity through protein analysis, and measuring the induction of apoptosis, researchers can build a robust preclinical data package to inform further drug development efforts.
References
- 1. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 41 cancer cell lines reveals excessive allelic loss and novel mutations in the SIRT1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT1 as a masterful reciprocal regulator of molecular mechanisms and signaling pathways involved in tumor growth and expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Role of SIRT1 in Cancer: The Saga Continues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of 41 cancer cell lines reveals excessive allelic loss and novel mutations in the SIRT1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Roles of SIRT1 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SirT1 (D1D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Sirtuin 1 Activation Suppresses the Growth of T-lymphoblastic Leukemia Cells by Inhibiting NOTCH and NF-κB Pathways | Anticancer Research [ar.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. SIRT1 Protects Against Apoptosis by Promoting Autophagy in the Oxygen Glucose Deprivation/Reperfusion-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances of SIRT1 and implications in chemotherapeutics resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of SIRT1 and Bcl-2 by Western Blotting [bio-protocol.org]
- 22. fortislife.com [fortislife.com]
- 23. Apoptosis Protocols | USF Health [health.usf.edu]
Unveiling the Unseen: A Technical Guide to the Off-Target Effects of EX-527, a Selective SIRT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic modulators, selective inhibitors of Sirtuin 1 (SIRT1) have emerged as powerful tools for investigating cellular metabolism, aging, and cancer biology. EX-527 (also known as Selisistat) is a potent and highly selective inhibitor of SIRT1, an NAD+-dependent deacetylase. While its on-target effects are well-documented, a comprehensive understanding of its off-target interactions is paramount for the accurate interpretation of experimental results and the development of safe and effective therapeutics. This technical guide provides an in-depth exploration of the known and potential off-target effects of EX-527, detailing its selectivity profile, methodologies for off-target identification, and the signaling pathways that may be inadvertently modulated.
Data Presentation: Quantitative Analysis of EX-527 Selectivity
The selectivity of a chemical probe is a critical parameter in drug discovery and basic research. The following table summarizes the known inhibitory concentrations (IC50) of EX-527 against its primary target, SIRT1, and other related enzymes, providing a quantitative measure of its selectivity.
| Target Enzyme | IC50 | Fold Selectivity vs. SIRT1 | Reference |
| SIRT1 | 38 nM | 1x | [1] |
| SIRT2 | 19.6 µM | >500x | [1] |
| SIRT3 | 48.7 µM | >1200x | [1] |
| SIRT4 | >100 µM | >2600x | [1] |
| SIRT5 | No inhibition | - | [2] |
| SIRT6 | No inhibition | - | [1] |
| SIRT7 | No inhibition | - | [1] |
| Class I/II HDACs | >100 µM | >2600x | [1][3] |
Table 1: Selectivity Profile of EX-527 Against Sirtuin Family Members and other HDACs. This table clearly demonstrates the high selectivity of EX-527 for SIRT1 over other sirtuins and classical histone deacetylases.
Experimental Protocols for Off-Target Identification
A multi-pronged approach is essential for the comprehensive identification of off-target effects. Below are detailed methodologies for key experiments that can be employed to characterize the selectivity profile of a small molecule inhibitor like EX-527.
Kinome Profiling: Broad-Spectrum Kinase Interaction Analysis
Objective: To assess the interaction of EX-527 with a broad panel of human kinases to identify potential off-target kinase binding.
Methodology: KINOMEscan™
The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
-
Assay Principle: Test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase captured by the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of captured kinase in the presence of the test compound indicates an interaction.
-
Procedure:
-
A library of human kinases is expressed as fusions with a unique DNA tag.
-
Each kinase is incubated with the test compound (EX-527) at a fixed concentration (e.g., 1 µM or 10 µM).
-
An immobilized, broad-spectrum kinase inhibitor is added to the mixture to capture kinases not bound to the test compound.
-
The mixture is passed over a solid support to separate the captured kinases from the unbound fraction.
-
The amount of each kinase captured on the solid support is quantified using qPCR with primers specific to each DNA tag.
-
Results are typically expressed as a percentage of control (vehicle-treated) binding. A lower percentage indicates a stronger interaction.
-
-
Data Analysis: Hits are identified as kinases showing a significant reduction in binding (e.g., >90% inhibition) at the screening concentration. For these hits, a dissociation constant (Kd) can be determined by running a dose-response curve.
Cellular Proteomics: Unbiased Discovery of Cellular Off-Targets
Objective: To identify changes in the cellular proteome upon treatment with EX-527, revealing potential off-target effects on protein expression and stability.
Methodology: Quantitative Mass Spectrometry-Based Proteomics
-
Cell Culture and Treatment:
-
Select a relevant cell line (e.g., a cancer cell line where SIRT1 is known to be active).
-
Culture cells to mid-log phase and treat with EX-527 at a relevant concentration (e.g., 1-10 µM) or vehicle control for a defined period (e.g., 24 or 48 hours).
-
Harvest cells and prepare protein lysates.
-
-
Protein Digestion and Peptide Labeling:
-
Proteins are reduced, alkylated, and digested into peptides using trypsin.
-
Peptides from different treatment conditions can be differentially labeled using isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Labeled peptides are separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer.
-
The mass spectrometer acquires MS1 spectra to determine peptide masses and MS2 spectra to determine peptide sequences and quantify the relative abundance of the isobaric tags.
-
-
Data Analysis:
-
The MS data is processed using specialized software to identify and quantify proteins.
-
Statistical analysis is performed to identify proteins that are significantly up- or down-regulated upon EX-527 treatment.
-
Bioinformatics analysis (e.g., pathway analysis, gene ontology) is used to identify cellular pathways and processes affected by the observed proteomic changes.
-
Visualizing Off-Target Effects and Related Pathways
Signaling Pathways Potentially Affected by Off-Target Interactions
While EX-527 is highly selective for SIRT1, any off-target interactions with kinases could have downstream consequences on cellular signaling. The following diagram illustrates a hypothetical scenario where an off-target kinase interaction could influence a known signaling pathway.
Experimental Workflow for Off-Target Identification
The process of identifying and validating off-target effects is a systematic endeavor. The following workflow outlines the key steps from initial screening to cellular validation.
Logical Relationship of On-Target vs. Off-Target Effects
Understanding the interplay between a compound's intended and unintended effects is crucial for interpreting experimental outcomes. This diagram illustrates the logical relationship between EX-527's on-target SIRT1 inhibition and its potential off-target activities.
Conclusion
EX-527 is a highly selective and valuable tool for the study of SIRT1 biology. However, as with any small molecule inhibitor, a thorough understanding of its potential off-target effects is essential for rigorous scientific inquiry and safe therapeutic development. The data and methodologies presented in this guide provide a framework for researchers to critically evaluate the selectivity of EX-527 and to design experiments that can deconvolve its on-target and off-target activities. By employing a combination of broad-spectrum screening and unbiased cellular proteomics, the scientific community can continue to build a comprehensive profile of EX-527's interactions, ensuring its continued and appropriate use in advancing our understanding of cellular regulation.
References
An In-depth Technical Guide to SIRT-IN-1: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of SIRT-IN-1, a potent pan-sirtuin inhibitor. Detailed experimental methodologies and signaling pathway diagrams are included to facilitate further research and drug development efforts.
Chemical Structure and Identification
This compound is a thieno[3,2-d]pyrimidine-6-carboxamide derivative that acts as a potent inhibitor of sirtuin (SIRT) enzymes, particularly SIRT1, SIRT2, and SIRT3.
| Identifier | Value |
| IUPAC Name | 4-carbamoyl-N-(2-(pivalamido)ethyl)-2-(piperidin-4-yl)thieno[3,2-d]pyrimidine-6-carboxamide |
| CAS Number | 1431411-60-7 |
| Molecular Formula | C₁₉H₂₇N₅O₂S |
| Molecular Weight | 389.52 g/mol |
| SMILES | NC(C1=CC2=NC=NC(N3CCC(CCNC(C(C)(C)C)=O)CC3)=C2S1)=O |
Physicochemical Properties
This compound is typically supplied as an off-white to light yellow solid. Its solubility profile is a critical consideration for in vitro and in vivo studies.
| Property | Value |
| Appearance | Off-white to light yellow solid |
| Melting Point | Not explicitly available in public sources |
| Solubility | DMSO: ~19.23 mg/mL (49.37 mM) |
| Storage | Store at -20°C for long-term stability. |
Mechanism of Action and Signaling Pathway
This compound functions as a pan-inhibitor of Class III histone deacetylases (HDACs), with high potency against SIRT1, SIRT2, and SIRT3.[1] It exerts its inhibitory effect by binding to the catalytic active site of the sirtuin enzymes. This binding event occupies the nicotinamide C-pocket and the acetyl-lysine substrate channel, thereby preventing the deacetylation of target proteins.[1]
Sirtuins play a crucial role in various cellular processes, including gene silencing, DNA repair, metabolism, and inflammation, by deacetylating a wide range of histone and non-histone protein substrates. By inhibiting sirtuin activity, this compound can modulate these pathways, leading to downstream cellular effects. For instance, inhibition of SIRT1 can lead to the hyperacetylation of transcription factors like p53 and NF-κB, influencing apoptosis and inflammatory responses.
Experimental Protocols
The following are generalized protocols for assessing the activity of this compound. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
In Vitro Sirtuin Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the deacetylase activity of purified sirtuin enzymes.
Materials:
-
Purified recombinant SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
NAD⁺ solution
-
This compound stock solution (in DMSO)
-
Developer solution (to stop the reaction and generate a fluorescent signal)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, sirtuin enzyme, and the this compound dilutions.
-
Initiate the reaction by adding the fluorogenic substrate and NAD⁺.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Acetylation Assay (Western Blot)
This assay determines the effect of this compound on the acetylation status of a specific protein in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors)
-
Primary antibodies (e.g., anti-acetylated p53, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against the acetylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the level of the acetylated protein to the total protein and a loading control (e.g., GAPDH).
Conclusion
This compound is a valuable research tool for investigating the roles of SIRT1, SIRT2, and SIRT3 in various biological processes. Its well-defined chemical structure and potent inhibitory activity make it a suitable candidate for further studies in drug discovery and development, particularly in the context of diseases where sirtuin activity is dysregulated, such as cancer and inflammatory disorders. The provided protocols and diagrams serve as a foundation for researchers to design and execute experiments aimed at elucidating the full therapeutic potential of sirtuin inhibition.
References
Methodological & Application
Application Notes and Protocols for SIRT-IN-1 in In Vitro Sirtuin Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins (SIRTs) are a class of NAD+-dependent deacetylases that play crucial roles in a variety of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation.[1][2] The seven mammalian sirtuins (SIRT1-7) have emerged as promising therapeutic targets for a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. SIRT-IN-1 is a potent pan-inhibitor of the class I sirtuins, SIRT1, SIRT2, and SIRT3, binding to their catalytic active sites.[3][4] This document provides detailed protocols for utilizing this compound in in vitro sirtuin activity assays to characterize its inhibitory effects and to screen for other potential sirtuin modulators.
Data Presentation
The inhibitory activity of this compound against SIRT1, SIRT2, and SIRT3 is summarized in the table below. This data is essential for determining the appropriate concentration range of the inhibitor to be used in experimental setups.
| Sirtuin Isoform | Target | IC50 (nM) |
| SIRT1 | Truncated | 15 |
| SIRT2 | Truncated | 10 |
| SIRT3 | Truncated | 33 |
IC50 values represent the concentration of this compound required to inhibit 50% of the sirtuin's enzymatic activity.[3][4]
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving SIRT1, a key target of this compound. SIRT1 deacetylates a variety of substrates, including transcription factors like p53 and NF-κB, thereby modulating their activity and influencing downstream cellular processes such as apoptosis and inflammation.[5][6] Inhibition of SIRT1 by this compound can prevent these deacetylation events.
Caption: Simplified SIRT1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for a fluorogenic in vitro sirtuin activity assay to determine the inhibitory potential of this compound. This is a common and robust method for measuring sirtuin activity.
Materials and Reagents:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
This compound
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore/quencher pair)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Experimental Workflow:
The following diagram outlines the key steps in the in vitro sirtuin activity assay using this compound.
Caption: Workflow for an in vitro fluorogenic sirtuin activity assay with this compound.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Further dilute this compound in assay buffer to create a series of concentrations to be tested (e.g., 1 nM to 100 µM).
-
Dilute the recombinant sirtuin enzyme (SIRT1, SIRT2, or SIRT3) to the desired concentration in assay buffer.
-
Prepare a solution containing the fluorogenic sirtuin substrate and NAD+ in assay buffer. The final concentrations will depend on the specific substrate and enzyme used and should be optimized based on the manufacturer's recommendations or literature.
-
-
Assay Setup:
-
To a 96-well black microplate, add the desired volume of each this compound dilution to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted sirtuin enzyme to all wells except the negative control.
-
The final volume in each well before adding the substrate/NAD+ solution should be consistent.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow this compound to bind to the sirtuin enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate and NAD+ solution to all wells.
-
Mix the plate gently and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Development:
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the negative control wells) from all other readings.
-
Plot the percentage of sirtuin activity (relative to the positive control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This document provides a framework for utilizing this compound in in vitro sirtuin activity assays. The provided protocols and data serve as a guide for researchers to investigate the inhibitory effects of this compound and to facilitate the discovery and characterization of novel sirtuin modulators. Careful optimization of assay conditions is recommended for achieving robust and reproducible results.
References
- 1. scbt.com [scbt.com]
- 2. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Sirtuin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 6. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Protein Acetylation Using SIRT-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 1 (SIRT1) is a crucial NAD+-dependent deacetylase that plays a pivotal role in numerous cellular processes by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification is integral to the regulation of gene expression, metabolism, DNA repair, and stress responses.[2][4] Dysregulation of SIRT1 activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and metabolic syndromes.[2]
SIRT-IN-1 is a representative small molecule inhibitor of SIRT1. By inhibiting SIRT1's deacetylase activity, this compound provides a powerful tool for studying the roles of protein acetylation in cellular signaling pathways. This document provides detailed application notes and protocols for utilizing this compound in western blot analysis to investigate changes in global and protein-specific acetylation.
Mechanism of Action
SIRT1 catalyzes the removal of acetyl groups from lysine residues in the presence of NAD+. This process involves the transfer of the acetyl group to the ADP-ribose moiety of NAD+, yielding O-acetyl-ADP-ribose and nicotinamide. This compound, as a SIRT1 inhibitor, blocks this catalytic activity, leading to an accumulation of acetylated proteins within the cell. This hyperacetylation can be subsequently detected and quantified using western blot analysis, providing insights into the downstream targets and pathways regulated by SIRT1.
Data Presentation
The following table summarizes representative quantitative data on the effect of SIRT1 inhibition on the acetylation of specific proteins, as can be determined by western blot analysis. The fold change in acetylation is typically calculated by densitometric analysis of western blot bands, comparing the signal of the acetylated protein to a total protein or loading control, in this compound treated versus untreated (vehicle control) samples.
| Target Protein | Cellular Process | Representative Fold Increase in Acetylation (this compound treated vs. Control) |
| p53 | Tumor Suppression, Apoptosis | 2.5 - 4.0 |
| NF-κB (p65) | Inflammation, Immunity | 2.0 - 3.5 |
| PGC-1α | Mitochondrial Biogenesis, Metabolism | 1.8 - 3.0 |
| Histone H3 (K9) | Gene Silencing, Chromatin Structure | 3.0 - 5.0 |
| α-tubulin | Cytoskeletal Dynamics | 1.5 - 2.5 |
Note: The data presented in this table are representative examples based on published effects of SIRT1 inhibitors and are intended for illustrative purposes. Actual fold changes will vary depending on the cell type, experimental conditions, and the specific antibody used.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving SIRT1 and the effect of this compound.
Caption: SIRT1 signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Experimental Workflow
The overall workflow for analyzing protein acetylation using this compound and western blotting is depicted below.
Caption: Experimental workflow for western blot analysis of protein acetylation.
Detailed Protocol: Western Blot Analysis of Protein Acetylation
Materials:
-
Cell culture reagents (media, serum, antibiotics)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
Protein quantification assay kit (BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Protein transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Pan-acetyl-lysine antibody
-
Antibody specific to the acetylated form of a target protein (if available)
-
Antibody to the total form of the target protein
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound for a predetermined time course (e.g., 4-24 hours). A dose-response and time-course experiment is recommended to determine optimal conditions.
-
Include a vehicle-treated control group.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold RIPA buffer containing protease and deacetylase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pan-acetyl-lysine or anti-acetylated-p53) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze a specific protein's acetylation, the membrane can be stripped and re-probed with an antibody against the total protein and a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the acetylated protein signal to the total protein or loading control signal.
-
Troubleshooting
-
No or weak signal for acetylated proteins:
-
Increase the concentration of this compound or the treatment time.
-
Ensure that deacetylase inhibitors were included in the lysis buffer.
-
Increase the amount of protein loaded on the gel.
-
Optimize the primary antibody concentration and incubation time.
-
-
High background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (e.g., switch between milk and BSA, increase blocking time).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Uneven loading:
-
Ensure accurate protein quantification and careful loading of equal amounts of protein.
-
Always normalize to a reliable loading control.
-
Conclusion
The use of this compound in conjunction with western blot analysis is a robust method for investigating the role of SIRT1-mediated deacetylation in various biological processes. The protocols and guidelines provided in this document offer a comprehensive framework for researchers to design and execute experiments aimed at elucidating the acetylation-dependent signaling pathways regulated by SIRT1.
References
- 1. Inhibitory protein–protein interactions of the SIRT1 deacetylase are choreographed by post‐translational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 Regulates Autoacetylation and Histone Acetyltransferase Activity of TIP60 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Determining the Optimal Working Concentration of SIRT-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal working concentration of SIRT-IN-1, a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3 sirtuins. The following protocols and data will enable researchers to effectively utilize this compound in their studies to investigate the roles of these sirtuins in various biological processes.
Introduction to this compound
This compound is a cell-permeable compound that inhibits the nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase activity of Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3). Sirtuins are a class of enzymes that play crucial roles in cellular regulation, including metabolism, DNA repair, inflammation, and apoptosis. By inhibiting these enzymes, this compound serves as a valuable tool for elucidating their functions in health and disease.
Mechanism of Action: this compound acts as a competitive inhibitor at the nicotinamide binding site of SIRT1, SIRT2, and SIRT3, thereby preventing the deacetylation of their respective substrates.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound against its primary targets. This data should be used as a starting point for determining the optimal concentration in your specific experimental system.
| Target | IC50 (nM)[1] |
| SIRT1 | 15 |
| SIRT2 | 10 |
| SIRT3 | 33 |
Experimental Protocols
To determine the optimal working concentration of this compound for a specific cell line or experimental condition, a series of dose-response experiments should be performed. The following protocols outline key assays for this purpose.
Protocol: Determining Cytotoxicity using MTT Assay
This protocol is designed to assess the effect of this compound on cell viability and to determine the concentration range that is non-toxic to the cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)[2]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete medium. A suggested starting range is from 1 nM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][3] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the concentration that results in 50% inhibition of cell viability (IC50). For subsequent experiments, use concentrations below the cytotoxic range.
Protocol: Target Engagement - Western Blot for Acetylated p53
SIRT1 is known to deacetylate the tumor suppressor protein p53 at lysine 382 (K382). Inhibition of SIRT1 by this compound should lead to an increase in acetylated p53. This protocol describes how to assess the level of acetylated p53 as a measure of this compound target engagement.
Materials:
-
This compound
-
Cell line of interest (e.g., a cell line with wild-type p53)
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-p53, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a range of non-toxic concentrations of this compound (determined from the MTT assay) for a specific duration (e.g., 6, 12, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-p53 (K382) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using an ECL substrate and capture the signal with an imaging system.
-
-
Stripping and Re-probing: To normalize for total p53 and loading, the membrane can be stripped and re-probed with antibodies against total p53 and a loading control like β-actin.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the acetyl-p53 signal to the total p53 signal and the loading control. Plot the relative acetyl-p53 levels against the this compound concentration to determine the effective concentration for target engagement.
Protocol: In Vitro SIRT1 Enzymatic Assay
This protocol allows for the direct measurement of this compound's inhibitory effect on SIRT1 enzymatic activity in a cell-free system. Commercially available SIRT1 activity assay kits can be used, or the assay can be set up with individual components.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 peptide substrate (e.g., based on p53 sequence)
-
NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of recombinant SIRT1, SIRT1 substrate, and NAD+ in assay buffer. Prepare a serial dilution of this compound in assay buffer.
-
Reaction Setup: In a 96-well black plate, add the following to each well:
-
Assay buffer
-
This compound dilution or vehicle control
-
Recombinant SIRT1 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the SIRT1 substrate and NAD+ mixture to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Develop Signal: Add the developer solution to each well. The developer will cleave the deacetylated substrate, releasing a fluorescent signal.
-
Fluorescence Measurement: Incubate for an additional 15-30 minutes at 37°C and then measure the fluorescence using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Data Analysis: Subtract the background fluorescence (wells without enzyme). Calculate the percentage of SIRT1 inhibition for each this compound concentration compared to the vehicle control. Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving SIRT1 and a general experimental workflow for determining the optimal concentration of this compound.
References
Application Notes: SIRT-IN-1 Solubility and Preparation for Cell-Based Assays
Introduction SIRT-IN-1 is a potent, cell-permeable pan-inhibitor of Sirtuins 1, 2, and 3.[1][2] Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in a multitude of cellular processes, including gene expression, metabolism, DNA repair, and inflammation.[3][4][5][6] By deacetylating histone and non-histone proteins, such as p53, NF-κB, and PGC-1α, sirtuins act as key regulators of cellular homeostasis.[3][7][8] Due to their involvement in various age-related diseases, sirtuins are significant targets for drug development. This compound serves as a valuable chemical probe for studying the biological functions of SIRT1, 2, and 3. Proper handling, solubilization, and preparation of this compound are critical for obtaining reliable and reproducible results in cell-based assays. These notes provide detailed protocols and data for the effective use of this compound in a research setting.
Physicochemical and Potency Data
A summary of the key properties and inhibitory concentrations for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₇N₅O₂S | [1][2] |
| Molecular Weight | 389.52 g/mol | [1][2] |
| CAS Number | 1431411-60-7 | [1][2] |
| IC₅₀ (SIRT1) | 15 nM (0.015 µM) | [1][2] |
| IC₅₀ (SIRT2) | 10 nM (0.010 µM) | [1][2] |
| IC₅₀ (SIRT3) | 33 nM (0.033 µM) | [1][2] |
| Appearance | Off-white to light yellow solid | [2] |
Sirtuin Signaling and Inhibition by this compound
Sirtuins (SIRT1/2/3) are NAD⁺-dependent deacetylases. They catalyze the removal of acetyl groups from lysine residues on substrate proteins. This process is coupled with the hydrolysis of NAD⁺, yielding the deacetylated substrate, nicotinamide (NAM), and O-acetyl-ADP-ribose.[3] this compound acts as a potent inhibitor by occupying the nicotinamide C-pocket and the acetyl-lysine substrate channel in the catalytic active site of these sirtuins, thereby blocking their deacetylase activity.[1][2]
Solubility and Storage
Proper dissolution and storage are paramount for maintaining the stability and activity of this compound.
Solubility Data
| Solvent | Concentration | Comments |
|---|---|---|
| DMSO | ≥ 3.89 mg/mL (~10 mM) | Sonication is recommended to aid dissolution.[1] |
| DMSO | 19.23 mg/mL (~49.37 mM) | Requires sonication, warming, and heating to 60°C. Use newly opened, anhydrous DMSO.[2] |
Storage Conditions
| Form | Storage Temperature | Shelf Life |
|---|---|---|
| Solid Powder | -20°C | ≥ 3 years |
| Stock Solution (in DMSO) | -80°C | ≥ 1 year[1] (or 6 months[2]) |
| Stock Solution (in DMSO) | -20°C | 1 month[2] |
Note: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[1]
Experimental Protocols
The following section provides detailed, step-by-step protocols for the preparation and use of this compound in cell-based experiments.
Workflow for this compound Solution Preparation
Protocol 1: Reconstitution and Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation: Before opening, bring the vial of lyophilized this compound to room temperature.
-
Centrifugation: Briefly centrifuge the vial to ensure all powder is collected at the bottom.
-
Reconstitution: To create a 10 mM stock solution, add the appropriate volume of DMSO based on the amount of this compound. Use the formula: Volume (µL) = [Mass (mg) / 389.52 ( g/mol )] x 100,000 .
-
Example for 1 mg: Add 256.7 µL of DMSO.
-
Example for 5 mg: Add 1283.6 µL (1.28 mL) of DMSO.[1]
-
-
Dissolution: Cap the vial tightly and vortex thoroughly. If precipitation is observed, sonicate the solution in a water bath. Gentle warming (up to 60°C) can also be applied to aid dissolution.[2] Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 µL). Store these aliquots in a tightly sealed container at -80°C.[1][2]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the serial dilution of the DMSO stock solution into cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
To prevent precipitation when adding the DMSO stock to an aqueous medium, a two-step or serial dilution is recommended.[1]
-
Pre-warming the cell culture medium to 37°C before adding the compound can help prevent precipitation.[1]
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution (e.g., 1 mM) by diluting the 10 mM stock 1:10 in fresh, anhydrous DMSO.
-
Final Dilution: Add the intermediate dilution to pre-warmed (37°C) cell culture medium to achieve the desired final concentration. Mix immediately by gentle swirling or pipetting.
-
Example for 1 µM final concentration: Add 1 µL of a 1 mM intermediate stock to 1 mL of cell culture medium (a 1:1000 dilution).
-
Example for 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (a 1:1000 dilution).
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate batch of culture medium.
-
Application: Immediately add the prepared working solutions (or vehicle control) to the cells.
General Protocol for a Cell-Based SIRT1 Inhibition Assay
This workflow outlines the key steps for assessing the inhibitory effect of this compound on sirtuin activity within a cellular context.
Procedure Outline:
-
Cell Culture: Seed the cells of interest into a suitable multi-well plate at a density that ensures they are in a logarithmic growth phase during treatment. Allow cells to attach and recover overnight.
-
Treatment: Prepare a dose-response curve of this compound working solutions in cell culture medium as described in Protocol 2. Include a vehicle-only control. Remove the existing medium from the cells and replace it with the treatment solutions.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for a predetermined duration (e.g., 4, 12, or 24 hours), depending on the specific assay and cell type.
-
Endpoint Measurement: Following incubation, assess the effect of this compound. This can be achieved through various methods:
-
Western Blotting: Lyse the cells and use Western blotting to measure the acetylation level of a known SIRT1/2/3 substrate (e.g., acetylated-p53). An increase in the acetylated form of the protein indicates sirtuin inhibition.
-
Enzymatic Assay: Use a commercial fluorometric SIRT1 activity assay kit.[9][10] These assays typically use a peptide substrate that fluoresces upon deacetylation, allowing for a quantitative measure of enzyme activity in cell lysates.
-
-
Data Analysis: Quantify the results from the chosen endpoint. For a dose-response experiment, plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ value in the specific cell line used.
References
- 1. This compound | Sirtuin | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 4. The Role of Sirtuin 1 (SIRT1) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. A Label-free Sirtuin 1 Assay based on Droplet-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SirT1 (D1D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Sirtuin 1 (SIRT-1) Activity Assay Kit - Elabscience® [elabscience.com]
Application Notes: Detecting SIRT1/2/3 Inhibition by SIRT-IN-1 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins (SIRTs) are a family of NAD+-dependent deacetylases that play crucial roles in a wide array of cellular processes, including metabolism, DNA repair, inflammation, and cell survival.[1][2][3] The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities. SIRT1 is primarily found in the nucleus, SIRT2 in the cytoplasm, and SIRT3 in the mitochondria.[2] Dysregulation of sirtuin activity has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making them attractive therapeutic targets.[4]
SIRT-IN-1 is a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3. Understanding the cellular effects of this inhibitor is critical for drug development and basic research. Western blotting is a fundamental technique to assess the efficacy and mechanism of action of sirtuin inhibitors by examining the protein expression of the sirtuins themselves and the acetylation status of their downstream targets. This application note provides a detailed protocol for using Western blot to detect the inhibition of SIRT1, SIRT2, and SIRT3 by this compound.
Principle of Detection
The inhibitory activity of this compound can be assessed by observing an increase in the acetylation of known sirtuin substrates. Since this compound is a pan-inhibitor of SIRT1, SIRT2, and SIRT3, monitoring the acetylation status of specific substrates for each of these sirtuins can provide a comprehensive view of its inhibitory effect.
-
SIRT1: A key nuclear substrate of SIRT1 is the tumor suppressor protein p53. Inhibition of SIRT1 leads to an increase in the acetylation of p53 at lysine 382 (in humans).[5][6][7]
-
SIRT2: A primary cytoplasmic substrate of SIRT2 is α-tubulin.[5] Inhibition of SIRT2 results in hyperacetylation of α-tubulin.[8]
-
SIRT3: As a major mitochondrial deacetylase, SIRT3 targets numerous mitochondrial proteins. A common marker for SIRT3 activity is the overall acetylation profile of mitochondrial proteins.
Data Presentation
Table 1: Expected Changes in Protein Levels and Acetylation Status Following this compound Treatment
| Target Protein | Expected Change in Total Protein Level | Downstream Target | Expected Change in Acetylation Status |
| SIRT1 | No significant change expected | p53 (Lys382) | Increase |
| SIRT2 | No significant change expected | α-tubulin | Increase |
| SIRT3 | No significant change expected | Mitochondrial Proteins | Increase |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa, or another suitable cell line) at an appropriate density in a 6-well plate or 10 cm dish and allow them to attach overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with the desired concentration of this compound. A vehicle control (DMSO) should be run in parallel. The optimal concentration and treatment time should be determined empirically, but a starting point could be in the range of 1-50 µM for 24-48 hours.
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-12% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation. The recommended dilutions should be optimized, but a starting point is provided in Table 2.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody. Ensure complete stripping before re-probing.
Table 2: Recommended Primary Antibodies and Dilutions
| Primary Antibody | Target | Supplier (Example) | Starting Dilution |
| Anti-SIRT1 | Total SIRT1 | Cell Signaling Technology | 1:1000 |
| Anti-SIRT2 | Total SIRT2 | Cell Signaling Technology | 1:1000 |
| Anti-SIRT3 | Total SIRT3 | Cell Signaling Technology | 1:1000 |
| Anti-acetyl-p53 (Lys382) | Acetylated p53 | Cell Signaling Technology | 1:1000 |
| Anti-p53 | Total p53 | Santa Cruz Biotechnology | 1:1000 |
| Anti-acetyl-α-tubulin | Acetylated α-tubulin | Sigma-Aldrich | 1:2000 |
| Anti-α-tubulin | Total α-tubulin | Cell Signaling Technology | 1:2000 |
| Anti-β-actin | Loading Control | Sigma-Aldrich | 1:5000 |
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of SIRT1/2/3 by this compound.
Experimental Workflow Diagram
Caption: Western Blot Workflow for this compound.
Discussion and Interpretation of Results
-
Increased Acetylation of Downstream Targets: A successful experiment will show a significant increase in the acetylated forms of p53 and α-tubulin in the this compound treated samples compared to the vehicle control. This provides direct evidence of the functional inhibition of SIRT1 and SIRT2.
-
Total Protein Levels: As previously mentioned, it is expected that the total protein levels of SIRT1, SIRT2, and SIRT3 will not change significantly upon treatment with this compound.[5][6][9] This should be confirmed by probing for the total proteins. A consistent loading control, such as β-actin or GAPDH, is essential to ensure equal protein loading across all lanes.
-
Potential for Compensatory Mechanisms: It is important to consider the possibility of cross-talk and compensatory mechanisms between sirtuins. For instance, some studies have suggested that the loss or inhibition of one sirtuin may lead to the upregulation of another.[11] Therefore, it is crucial to analyze the expression of all three sirtuins (SIRT1, SIRT2, and SIRT3) to get a complete picture of the cellular response to this compound.
-
Off-target Effects: As with any chemical inhibitor, it is important to consider potential off-target effects. The specificity of this compound should be taken into account when interpreting the results.
Conclusion
This application note provides a comprehensive protocol for utilizing Western blotting to assess the inhibition of SIRT1, SIRT2, and SIRT3 by the pan-inhibitor this compound. By monitoring the acetylation status of key downstream targets and the total protein levels of the sirtuins, researchers can effectively evaluate the efficacy and cellular impact of this inhibitor. This methodology is a valuable tool for professionals in basic research and drug development focused on sirtuin biology and therapeutics.
References
- 1. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shedding light on structure, function and regulation of human sirtuins: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 1/sirtuin 3 are robust lysine delactylases and sirtuin 1-mediated delactylation regulates glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation Of Microtubule Acetylation By The Interplay Of TPPP/p25, SIRT2 And New Anticancer Agents With Anti-SIRT2 Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot protocol specific for SIRT1 Antibody (NBP1-49540): Novus Biologicals [novusbio.com]
- 11. Dual Deletion of the Sirtuins SIRT2 and SIRT3 Impacts on Metabolism and Inflammatory Responses of Macrophages and Protects From Endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Analysis of Tissues Treated with SIRT-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, cell survival, and aging.[1][2][3] SIRT1 exerts its influence by removing acetyl groups from both histone and non-histone protein substrates, thereby modulating their function and downstream signaling pathways.[1][4][5] Key non-histone targets of SIRT1 include transcription factors such as p53, NF-κB, and FOXO proteins.[1][4][5] Given its involvement in numerous pathologies, including cancer and fibrosis, SIRT1 has emerged as a significant therapeutic target.[6][7][8][9]
SIRT-IN-1 is a potent and specific inhibitor of SIRT1. Treatment of cells or tissues with this compound is expected to increase the acetylation levels of SIRT1 substrates. Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ effects of this compound by detecting the increased acetylation of specific target proteins within the tissue architecture. This application note provides a detailed protocol for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissues that have been treated with this compound, with a focus on detecting changes in protein acetylation.
Signaling Pathway of SIRT1 Inhibition
This compound blocks the deacetylase activity of SIRT1. This leads to the accumulation of acetylated lysine residues on SIRT1 target proteins, such as p53 and histones. The following diagram illustrates this mechanism of action.
Caption: Mechanism of this compound action on target protein acetylation.
Experimental Workflow
The following diagram provides a high-level overview of the immunohistochemistry workflow for analyzing this compound treated tissues.
References
- 1. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 7. What are SIRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Sirtuin 1 (SIRT1): a potential immunohistochemical marker and therapeutic target in soft tissue neoplasms with myoid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Histone Deacetylase Sirtuin 1 Is Reduced in Systemic Sclerosis and Abrogates Fibrotic Responses by Targeting Transforming Growth Factor β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry Analysis of Cells Treated with SIRT-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of cells treated with SIRT-IN-1, a potent and specific inhibitor of Sirtuin 1 (SIRT1). SIRT1 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including stress response, metabolism, apoptosis, and cell cycle regulation.[1][2][3] Inhibition of SIRT1 has emerged as a promising strategy in cancer therapy.[3][4] Flow cytometry is a powerful tool to elucidate the cellular effects of this compound. This document outlines protocols for analyzing apoptosis, cell cycle progression, and reactive oxygen species (ROS) production in this compound treated cells.
Introduction to this compound
This compound is a small molecule inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase (HDAC).[5] SIRT1 deacetylates a wide range of protein substrates, including transcription factors like p53 and NF-κB, thereby modulating their activity.[1][6] By inhibiting SIRT1, this compound can lead to the hyperacetylation of these substrates, influencing critical cellular pathways that control cell survival, proliferation, and stress responses.[6][7] Understanding the impact of this compound on these processes is vital for its development as a potential therapeutic agent.
Key Cellular Effects of this compound
Treatment of cells with sirtuin inhibitors like this compound can induce several key cellular responses that are readily quantifiable by flow cytometry:
-
Induction of Apoptosis: Inhibition of SIRT1 can promote apoptosis by increasing the acetylation and activation of pro-apoptotic proteins such as p53.[5][6][8]
-
Cell Cycle Arrest: Sirtuin inhibitors have been shown to cause cell cycle arrest, often at the G1 or G2/M phase, by modulating the activity of cell cycle regulatory proteins.[5][9][10]
-
Modulation of Reactive Oxygen Species (ROS): SIRT1 plays a role in regulating oxidative stress.[11][12][13] Its inhibition can lead to an increase in intracellular ROS levels.[11][14]
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize representative quantitative data obtained from flow cytometry analysis of a human colorectal cancer cell line (HCT116) treated with varying concentrations of this compound for 24 hours.
Table 1: Induction of Apoptosis by this compound
| This compound Concentration (µM) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 3.5 ± 0.5 | 2.1 ± 0.3 | 5.6 ± 0.8 |
| 1 | 8.2 ± 1.1 | 4.5 ± 0.6 | 12.7 ± 1.7 |
| 5 | 15.6 ± 2.2 | 9.8 ± 1.4 | 25.4 ± 3.6 |
| 10 | 28.4 ± 3.5 | 18.2 ± 2.5 | 46.6 ± 6.0 |
Table 2: Cell Cycle Analysis of this compound Treated Cells
| This compound Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 55.2 ± 4.1 | 28.9 ± 3.2 | 15.9 ± 2.5 |
| 1 | 62.1 ± 4.5 | 25.4 ± 2.9 | 12.5 ± 2.1 |
| 5 | 70.5 ± 5.2 | 18.3 ± 2.5 | 11.2 ± 1.9 |
| 10 | 78.9 ± 6.1 | 10.1 ± 1.8 | 11.0 ± 1.8 |
Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
| This compound Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCF-DA |
| 0 (Vehicle Control) | 150 ± 25 |
| 1 | 225 ± 38 |
| 5 | 410 ± 62 |
| 10 | 680 ± 95 |
Signaling Pathways and Experimental Workflow
Signaling Pathway of SIRT1 Inhibition
Experimental Workflow for Flow Cytometry Analysis
Experimental Protocols
Materials and Reagents
-
Cell Line (e.g., HCT116 human colorectal carcinoma)
-
Complete Culture Medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution
-
RNase A
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
Flow Cytometer
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).
Protocol 2: Apoptosis Analysis using Annexin V/PI Staining
-
Cell Harvesting: Following treatment, collect the cell culture supernatant (containing floating cells) and detach the adherent cells using Trypsin-EDTA. Combine the supernatant and detached cells, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[5]
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Harvesting and Fixation: Harvest and wash the cells as described in Protocol 2. Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.[5][15]
Protocol 4: Reactive Oxygen Species (ROS) Detection using DCF-DA
-
Cell Harvesting: Harvest and wash the cells as described in Protocol 2.
-
Staining: Resuspend the cell pellet in pre-warmed PBS containing 10 µM DCF-DA.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess dye.
-
Resuspension: Resuspend the final cell pellet in 500 µL of PBS.
-
Analysis: Analyze the fluorescence of the cells immediately by flow cytometry.[16]
Conclusion
The protocols and data presented in this application note provide a framework for investigating the cellular effects of the SIRT1 inhibitor, this compound. Flow cytometry is an indispensable tool for quantifying key cellular responses such as apoptosis, cell cycle arrest, and ROS production. These analyses are crucial for characterizing the mechanism of action of this compound and for its continued development as a potential therapeutic agent.
References
- 1. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. What are SIRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. MHY2245, a Sirtuin Inhibitor, Induces Cell Cycle Arrest and Apoptosis in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 2 promotes human cytomegalovirus replication by regulating cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sirt-1 Regulates Physiological Process and Exerts Protective Effects against Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sirt-1 Regulates Physiological Process and Exerts Protective Effects against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Sirtuins in Antioxidant and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 16. Sirtuin Inhibition Induces Apoptosis-like Changes in Platelets and Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with SIRT-IN-1 experiments
Welcome to the technical support center for SIRT-IN-1, a potent pan-sirtuin inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshoot common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, pan-inhibitor of the sirtuin (SIRT) family of NAD+-dependent deacetylases, with inhibitory activity against SIRT1, SIRT2, and SIRT3.[1] It functions by occupying the nicotinamide C-pocket and the acetyl-lysine substrate channel within the catalytic active site of these sirtuins, thereby blocking their deacetylase activity.[1] Sirtuins play crucial roles in a variety of cellular processes, including gene expression, metabolism, DNA repair, and inflammation, by removing acetyl groups from histone and non-histone protein substrates.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound solid should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3:
-
In Vitro Preparation: this compound is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. For cell-based assays, further dilute the stock solution in cell culture medium to the desired final concentration immediately before use. To avoid precipitation, it is advisable to pre-warm both the stock solution and the culture medium to 37°C before mixing. If precipitation occurs, sonication or gentle warming can be used to redissolve the compound.
-
In Vivo Preparation: For animal studies, specific formulations are required to ensure solubility and bioavailability. A common formulation involves a multi-component solvent system. For example, a stock solution in DMSO can be sequentially mixed with PEG300, Tween-80, and finally saline to achieve a clear solution. The exact ratios can vary, so it is important to consult specific protocols or the supplier's recommendations.
Q4: What is the selectivity profile of this compound?
A4: this compound is a pan-inhibitor of the class I sirtuins, with potent activity against SIRT1, SIRT2, and SIRT3. The reported IC50 values are in the low nanomolar range for these isoforms.
Q5: Are there known off-target effects of this compound?
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed in Cell-Based Assays
-
Question: I am not seeing the expected biological effect of this compound in my cell culture experiments. What could be the reason?
-
Answer: There are several potential reasons for inconsistent or a lack of effect:
-
Compound Instability or Degradation: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. The stability of this compound in your specific cell culture medium and conditions over the duration of your experiment should also be considered. It is recommended to prepare fresh dilutions from a frozen stock for each experiment.
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell lines and experimental readouts. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
-
Cell Line Specificity: The biological role of sirtuins can be highly context-dependent, varying with cell type, developmental stage, and the presence of specific mutations (e.g., p53 status).[4] An effect observed in one cell line may not be present in another.
-
Redundancy of Sirtuin Isoforms: this compound inhibits SIRT1, SIRT2, and SIRT3. However, other sirtuin isoforms may compensate for the loss of activity of these targets.
-
Experimental Design: Ensure that your experimental timeline is appropriate to observe the desired effect. Some cellular changes may take longer to manifest. Also, confirm that your vehicle control (e.g., DMSO) is not affecting the cells at the concentration used.
-
Issue 2: Conflicting Results Compared to Published Literature
-
Question: My results with this compound contradict some published findings. How can I interpret this?
-
Answer: The seemingly contradictory roles of sirtuins, particularly SIRT1, in biological processes like cancer are well-documented.[4][5] SIRT1 can act as both a tumor promoter and a tumor suppressor depending on the cellular context. Therefore, conflicting results can arise from:
-
Different Model Systems: As mentioned above, the specific cell line or animal model used can dramatically influence the outcome.
-
Experimental Conditions: Minor differences in experimental protocols, such as cell density, media composition, or treatment duration, can lead to different results.
-
Complex Signaling Networks: Sirtuins are nodes in complex signaling networks. The overall cellular response to sirtuin inhibition will depend on the status of other pathways in the specific experimental system.
-
Issue 3: Compound Precipitation in Cell Culture Media
-
Question: I noticed a precipitate in my cell culture wells after adding this compound. What should I do?
-
Answer: Precipitation of small molecule inhibitors is a common issue and can lead to inaccurate and irreproducible results. To address this:
-
Check Solubility Limit: Ensure that the final concentration of this compound in your culture medium does not exceed its solubility limit.
-
Proper Dilution Technique: When diluting the DMSO stock, add it to the pre-warmed culture medium dropwise while gently vortexing or mixing to facilitate dissolution. Avoid adding a large volume of cold DMSO stock directly to the medium.
-
Reduce DMSO Concentration: High concentrations of DMSO can cause some compounds to precipitate when diluted in aqueous solutions. Try to keep the final DMSO concentration in your culture medium as low as possible (typically below 0.5%).
-
Use a Different Formulation: For in vivo studies, if precipitation is an issue, consider alternative formulations as described in the FAQs.
-
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Sirtuin Isoform | IC50 (nM) |
| SIRT1 | 15[1] |
| SIRT2 | 10[1] |
| SIRT3 | 33[1] |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Assay Type | Recommended Starting Concentration Range | Typical Treatment Duration |
| Cell Viability Assays (e.g., MTT, CCK-8) | 1 - 50 µM | 24 - 72 hours[6] |
| Western Blot for Target Engagement (e.g., Acetylated p53) | 1 - 20 µM | 4 - 24 hours |
| Senescence Assays | 10 - 50 µM | 3 - 7 days |
| Apoptosis Assays | 10 - 50 µM | 24 - 48 hours |
Note: These are general recommendations. The optimal concentration and duration should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
1. Protocol for Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Protocol for Western Blot Analysis of Acetylated p53
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A, and nicotinamide).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated p53 (e.g., Ac-p53 Lys382) and total p53 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of acetylated p53.
Visualizations
Caption: SIRT1 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Studies with this compound.
Caption: Logical Troubleshooting Workflow for Inconsistent this compound Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. SirT1 Is an Inhibitor of Proliferation and Tumor Formation in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of SIRT1 silencing on viability, invasion and metastasis of human glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility and stability of SIRT-IN-1 in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of SIRT-IN-1 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] To facilitate dissolution, sonication and gentle warming (e.g., to 37°C or up to 60°C) are advised.[1][2]
Q2: What is the maximum concentration of a this compound stock solution in DMSO?
A2: this compound can be dissolved in DMSO to prepare stock solutions of at least 10 mM.[1] Some suppliers indicate solubility up to 49.37 mM (19.23 mg/mL).[2] It is crucial to use high-purity, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
Q3: How should I store the solid compound and stock solutions of this compound?
A3: Solid this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months to a year.[1][2] For short-term storage, stock solutions can be kept at -20°C for up to one month, protected from light.[2]
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds dissolved in DMSO. Here are several strategies to overcome this:
-
Stepwise Dilution: First, dilute your concentrated DMSO stock solution to an intermediate concentration with DMSO before adding it to the aqueous medium.[1]
-
Pre-warming: Warm both the this compound stock solution and the cell culture medium to 37°C before mixing.[1]
-
Rapid Mixing: Add the this compound solution to the medium while vortexing or gently swirling to ensure rapid and even dispersion.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced toxicity and solubility issues.[3]
-
Use of Co-solvents: For in vivo studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve solubility.[2] These may be adaptable for in vitro use in some experimental setups, but their effects on your specific cell line should be validated.
Q5: Is there any information on the stability of this compound in cell culture media at 37°C?
A5: Currently, there is a lack of specific published data on the half-life and degradation kinetics of this compound in cell culture media under standard incubation conditions (37°C, 5% CO₂). This compound belongs to the thienopyrimidine class of compounds. Some compounds in this class can be susceptible to photodegradation and oxidation.[2][4] Therefore, it is advisable to prepare fresh working solutions for each experiment and protect them from light.
Q6: Can I use other solvents besides DMSO to dissolve this compound?
A6: While DMSO is the most commonly recommended solvent, the solubility of this compound in other organic solvents like ethanol or methanol is not well-documented in publicly available resources. For many poorly soluble organic compounds, solubility follows a general trend where solvents like DMSO and DMF are stronger than ethanol or methanol.[3] If alternative solvents are necessary, it is crucial to perform small-scale solubility tests before preparing a large stock solution.
Troubleshooting Guides
Issue 1: this compound Powder Will Not Dissolve in DMSO
| Possible Cause | Troubleshooting Step |
| Insufficient Sonication/Warming | Sonicate the solution in a water bath for 10-15 minutes. Gently warm the solution to 37°C. For stubborn dissolution, warming up to 60°C can be attempted.[2] |
| Low-Quality or Hydrated DMSO | Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly reduce the solubility of hydrophobic compounds.[2] |
| Concentration Too High | Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM). |
Issue 2: Precipitate Forms Immediately Upon Dilution in Media
| Possible Cause | Troubleshooting Step |
| "Solvent Shock" - Rapid Change in Polarity | Perform a serial dilution in DMSO first to a lower concentration before adding to the aqueous medium.[1] |
| Low Temperature of Solutions | Pre-warm both the this compound stock solution and the cell culture medium to 37°C before mixing.[1] |
| Insufficient Mixing | Add the this compound solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion. |
| Final DMSO Concentration is Too Low to Maintain Solubility | While aiming for a low final DMSO concentration is important for cell health, in some cases, a slightly higher (but still non-toxic) concentration may be necessary to maintain solubility. Determine the maximum tolerable DMSO concentration for your specific cell line. |
Issue 3: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in Working Solution | Prepare fresh dilutions of this compound in media for each experiment. Avoid storing working solutions for extended periods, especially at 37°C. Protect solutions from light. |
| Adsorption to Plasticware | Consider using low-adhesion microplates and pipette tips, especially when working with low micromolar or nanomolar concentrations. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help in some assay formats. |
| Freeze-Thaw Cycles of Stock Solution | Aliquot your main DMSO stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.[1] |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Comments | Reference(s) |
| DMSO | ≥ 10 mM (3.89 mg/mL) | Sonication and warming are recommended for dissolution. | [1] |
| DMSO | 49.37 mM (19.23 mg/mL) | Ultrasonic warming and heating to 60°C may be required. | [2] |
| Ethanol | Data not available | - | - |
| Methanol | Data not available | - | - |
| Water | Insoluble | - | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 389.52 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sonicator water bath
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.895 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the tube for 1-2 minutes to initially mix the powder and solvent.
-
Place the tube in a sonicator water bath for 10-15 minutes to aid dissolution.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
Once the solution is clear, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM)
-
Sterile tubes
-
Calibrated pipettes
-
37°C water bath or incubator
-
-
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Pre-warm the cell culture medium and the 10 mM this compound stock solution to 37°C.
-
Optional Stepwise Dilution: Prepare an intermediate dilution of 1 mM this compound by adding 10 µL of the 10 mM stock to 90 µL of fresh, pre-warmed DMSO.
-
Add 10 µL of the 1 mM intermediate dilution to 10 mL of the pre-warmed cell culture medium. If not performing the stepwise dilution, add 10 µL of the 10 mM stock solution to 10 mL of medium.
-
Immediately after adding the this compound solution, gently swirl or invert the tube/flask to ensure rapid and thorough mixing.
-
The final concentration of DMSO in the medium will be 0.1%. Prepare a vehicle control with the same final concentration of DMSO.
-
Use the freshly prepared working solution immediately for your experiment.
-
Visualizations
References
- 1. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Validating the inhibitory effect of SIRT-IN-1 on SIRT1, SIRT2, and SIRT3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the inhibitory effect of SIRT-IN-1 on SIRT1, SIRT2, and SIRT3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reported inhibitory concentrations?
This compound is a potent inhibitor of the class III histone deacetylases (HDACs) SIRT1, SIRT2, and SIRT3. It is crucial to understand its half-maximal inhibitory concentration (IC50) to design effective experiments.
Data Presentation: this compound IC50 Values
| Sirtuin Target | IC50 (nM)[1] |
| SIRT1 | 15 |
| SIRT2 | 10 |
| SIRT3 | 33 |
Q2: What are the recommended methods to validate the inhibitory effect of this compound in vitro?
Fluorometric assays are a common and reliable method for measuring sirtuin activity in a high-throughput format.[2][3] These assays typically utilize a synthetic acetylated peptide substrate that, upon deacetylation by a sirtuin, can be cleaved by a developer enzyme to release a fluorescent molecule.[2][4] The fluorescence intensity is directly proportional to the sirtuin activity.
Q3: How can I confirm the inhibitory effect of this compound in a cellular context?
Western blotting is a widely used technique to assess the acetylation status of known sirtuin substrates within cells. An increase in the acetylation of a specific substrate after treatment with this compound indicates inhibition of the corresponding sirtuin. For example, increased acetylation of p53 at lysine 382 can indicate SIRT1 inhibition, while increased acetylation of α-tubulin can suggest SIRT2 inhibition.[2]
Q4: What are crucial controls to include in my experiments?
To ensure the validity of your results, it is essential to include the following controls:
-
No-enzyme control: To measure background fluorescence.
-
Vehicle control (e.g., DMSO): To account for any effects of the solvent used to dissolve this compound.
-
Positive control inhibitor: A known inhibitor for the target sirtuin (e.g., Nicotinamide) to confirm assay performance.[5]
-
No-inhibitor control: To establish the baseline sirtuin activity.
Q5: How should I interpret my IC50 data?
The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50%. A lower IC50 value indicates a more potent inhibitor. When comparing the IC50 values of this compound against SIRT1, SIRT2, and SIRT3, you can determine its relative selectivity.
Experimental Protocols
In Vitro Fluorometric Sirtuin Activity Assay
This protocol is adapted from commercially available kits and published methods.[6]
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic acetylated peptide substrate specific for the sirtuin isoform
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the recombinant sirtuin enzyme to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate for an additional 10-15 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Assay for Sirtuin Inhibition using Western Blot
This protocol outlines the general steps for assessing changes in substrate acetylation in response to this compound treatment.[7]
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
Primary antibodies against the acetylated substrate (e.g., acetyl-p53, acetyl-α-tubulin) and total protein as a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
Lyse the cells in lysis buffer containing protease and deacetylase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the acetylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Quantify the band intensities to determine the relative change in substrate acetylation.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in in vitro assay | Autofluorescence of this compound or other components. | Run a control with all components except the enzyme to measure background fluorescence and subtract it from the experimental values. Test the fluorescence of this compound alone.[5] |
| Contaminated reagents or buffer. | Use fresh, high-quality reagents and filter-sterilize buffers. | |
| No or low signal in in vitro assay | Inactive enzyme. | Ensure proper storage and handling of the recombinant sirtuin enzyme. Avoid repeated freeze-thaw cycles.[5] |
| Incorrect assay conditions (pH, temperature). | Optimize assay conditions according to the manufacturer's instructions or literature. | |
| Substrate or NAD+ concentration is too low. | Ensure that the concentrations of substrate and NAD+ are at or above their Km values for the enzyme. | |
| Inconsistent results between experiments | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Variation in incubation times. | Use a multichannel pipette to start reactions simultaneously and ensure precise timing. | |
| Reagent degradation. | Prepare fresh reagent solutions for each experiment. | |
| No change in substrate acetylation in cellular assay | Insufficient concentration or incubation time of this compound. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Poor antibody quality. | Use a validated antibody specific for the acetylated form of the substrate. | |
| Rapid deacetylation after cell lysis. | Use lysis buffer supplemented with potent deacetylase inhibitors (e.g., Trichostatin A for class I/II HDACs and Nicotinamide for sirtuins). | |
| Off-target effects observed | This compound may inhibit other enzymes. | To confirm that the observed effect is due to the inhibition of the target sirtuin, consider using structurally different inhibitors or genetic approaches like siRNA or CRISPR to knockdown the specific sirtuin and observe if the phenotype is replicated.[2][8] |
Visualizations
Caption: Experimental workflow for validating this compound inhibitory activity.
Caption: this compound inhibits SIRT1, SIRT2, and SIRT3, leading to increased acetylation of their respective substrates.
Caption: Logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. epigentek.com [epigentek.com]
- 4. abcam.com [abcam.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.7. Assay of SIRT3 by Western Blotting [bio-protocol.org]
- 8. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to SIRT-IN-1 Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the sirtuin inhibitor, SIRT-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small-molecule inhibitor of the class III histone deacetylases (HDACs), specifically targeting sirtuins 1, 2, and 3. Sirtuins are NAD⁺-dependent deacetylases that remove acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting these enzymes, this compound prevents the deacetylation of their target substrates, thereby modulating various cellular processes including gene expression, DNA repair, and metabolism.
Q2: What are appropriate positive and negative controls for an in vitro SIRT1 inhibition assay using this compound?
-
Positive Control (Inhibitor): A well-characterized, potent, and selective SIRT1 inhibitor should be used to confirm that the assay can detect inhibition. Selisistat (EX-527) is an excellent choice due to its high potency and selectivity for SIRT1 over other sirtuins.[1][2][3][4]
-
Negative Control (Pan-Sirtuin Inhibitor): Nicotinamide (NAM) , a biological product of the sirtuin deacetylation reaction, serves as a well-established pan-sirtuin inhibitor and is a suitable negative control.[5][6][7][8][9] It's important to note that in cellular assays, nicotinamide can be converted to NAD+, potentially stimulating sirtuin activity over time.[5][9]
-
Vehicle Control: The solvent used to dissolve this compound and the control compounds (typically DMSO) should be added to a separate reaction at the same final concentration to account for any solvent effects.
Q3: What are the key components of a typical SIRT1 enzymatic assay?
A standard in vitro SIRT1 activity assay, often based on fluorescence, includes:
-
Recombinant Human SIRT1 Enzyme: The source of catalytic activity.
-
Fluorogenic Peptide Substrate: A synthetic peptide containing an acetylated lysine residue, often derived from a known SIRT1 substrate like p53.[2][8] The peptide is conjugated to a fluorophore that is quenched until the deacetylated peptide is cleaved by a developer solution.
-
NAD⁺ (Nicotinamide Adenine Dinucleotide): The essential cofactor for sirtuin deacetylase activity.
-
Developer Solution: Contains a protease that specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a measurable signal.
-
Assay Buffer: A buffer system to maintain optimal pH and ionic strength for the enzymatic reaction.
-
Sirtuin Inhibitor: The compound being tested (e.g., this compound) and control inhibitors.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC₅₀) for this compound and recommended control compounds. IC₅₀ values can vary based on experimental conditions such as substrate and NAD⁺ concentrations.
| Compound | Target Sirtuins | Typical IC₅₀ Values | Primary Use in Experiments |
| This compound | SIRT1, SIRT2, SIRT3 | SIRT1: 15 nM, SIRT2: 10 nM, SIRT3: 33 nM[10] | Pan-sirtuin inhibitor (SIRT1/2/3) |
| Selisistat (EX-527) | Highly selective for SIRT1 | SIRT1: 38 nM, SIRT2: 19.6 µM, SIRT3: 48.7 µM[2][11] | Positive Control (SIRT1-specific inhibitor) |
| Nicotinamide (NAM) | Pan-sirtuin inhibitor | SIRT1: ~50-180 µM[6][8] | Negative Control (pan-sirtuin inhibitor) |
Experimental Protocols and Methodologies
Detailed Protocol: In Vitro Fluorometric SIRT1 Inhibition Assay
This protocol is adapted for a 96-well plate format to determine the IC₅₀ of this compound.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) and keep on ice.
- SIRT1 Enzyme: Thaw recombinant human SIRT1 on ice and dilute to the working concentration (e.g., 25 ng/µL) in assay buffer.
- NAD⁺ Solution: Prepare a concentrated stock of NAD⁺ and dilute to the final working concentration (e.g., 1 mM) in assay buffer.
- Peptide Substrate: Prepare a fluorogenic SIRT1 substrate (e.g., based on p53) at the desired concentration (e.g., 100 µM) in assay buffer.
- Inhibitor Solutions: Prepare a 10-point serial dilution of this compound (e.g., starting from 100 µM) in assay buffer containing a constant percentage of DMSO. Prepare single concentrations of positive control (Selisistat, e.g., 1 µM) and negative control (Nicotinamide, e.g., 5 mM).
- Developer Solution: Prepare the developer solution as per the manufacturer's instructions.
2. Assay Procedure:
- Add 20 µL of assay buffer to all wells.
- Add 5 µL of the various inhibitor dilutions (this compound, Selisistat, Nicotinamide) or vehicle control to the appropriate wells.
- Add 10 µL of the NAD⁺ solution to all wells.
- To initiate the reaction, add 15 µL of the diluted SIRT1 enzyme solution to all wells except the "no-enzyme" blank. Add 15 µL of assay buffer to the blank wells.
- Mix gently by shaking the plate for 30 seconds.
- Incubate the plate at 37°C for 45-60 minutes.
- Stop the enzymatic reaction and initiate signal generation by adding 50 µL of developer solution to each well.
- Incubate the plate at room temperature for 15-30 minutes, protected from light.
- Read the fluorescence using a microplate reader with excitation at ~350-360 nm and emission at ~450-460 nm.
3. Data Analysis:
- Subtract the average fluorescence of the "no-enzyme" blank from all other readings.
- Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Visualizations
Experimental Workflow for SIRT1 Inhibition Assay
Caption: Workflow for a fluorometric SIRT1 inhibition assay.
SIRT1-p53 Signaling Pathway
Caption: Inhibition of SIRT1 by this compound prevents p53 deacetylation.
Troubleshooting Guide
Q: My positive control inhibitor (Selisistat/EX-527) shows no effect. What could be wrong?
-
A1: Reagent Degradation: Ensure that the recombinant SIRT1 enzyme has not undergone multiple freeze-thaw cycles, which can reduce its activity. Aliquot the enzyme upon first use. Also, confirm the stability and correct storage of NAD⁺ and the peptide substrate.
-
A2: Incorrect Assay Conditions: Verify the final concentrations of all reagents, especially NAD⁺, as it is a required cofactor. Check that the assay buffer pH is optimal for SIRT1 activity (typically pH 7.5-8.8).
-
A3: Inactive Inhibitor: The positive control inhibitor may have degraded. Prepare a fresh dilution from a stock solution.
Q: I'm observing high background fluorescence in my "no-enzyme" control wells.
-
A1: Substrate Instability: The fluorogenic substrate may be unstable and spontaneously hydrolyzing. Ensure it is stored correctly (protected from light, at the recommended temperature) and that working solutions are made fresh.
-
A2: Contaminated Reagents: One of the assay components (e.g., buffer, NAD⁺) could be contaminated with a protease that cleaves the substrate. Try running the assay with individual components omitted to identify the source.
-
A3: Plate/Reader Issues: The microplate itself may be autofluorescent, or the plate reader settings (gain, excitation/emission wavelengths) may not be optimal. Test a different brand of black, clear-bottom plates and optimize reader settings.
Q: The dose-response curve for this compound is flat or shows poor inhibition.
-
A1: Inhibitor Solubility: this compound may not be fully soluble in the assay buffer at higher concentrations. Ensure the final DMSO concentration is consistent across all wells and is sufficient to maintain solubility, but generally not exceeding 1%.
-
A2: Incorrect Dilutions: Double-check the serial dilution calculations for your inhibitor. A simple calculation error can lead to inaccurate final concentrations in the assay.
-
A3: Insufficient Incubation Time: The pre-incubation time of the enzyme with the inhibitor might be too short for binding to occur. Try extending the pre-incubation time (e.g., to 30 minutes) before adding the substrate to start the reaction.
Q: There is high variability between my duplicate or triplicate wells.
-
A1: Pipetting Inaccuracy: Small volumes are often used in 96-well plate assays, making them sensitive to pipetting errors. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions like the enzyme stock.
-
A2: Incomplete Mixing: Ensure the plate is adequately mixed after the addition of each reagent, especially after adding the enzyme and developer solutions. A brief shake on a plate shaker can improve consistency.
-
A3: Temperature Gradients: An uneven temperature across the plate during incubation can lead to different reaction rates in different wells. Ensure the entire plate is at a uniform temperature.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Navigating Unexpected Results with SIRT-IN-1: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected phenotypes following treatment with SIRT-IN-1, a potent pan-sirtuin inhibitor. The complex and often context-dependent roles of sirtuins, particularly SIRT1, SIRT2, and SIRT3, can lead to outcomes that may not align with initial hypotheses. This guide aims to provide a framework for interpreting these results and suggest further experimental avenues.
Understanding this compound
This compound is a potent, cell-permeable inhibitor of the class III histone deacetylases (HDACs) SIRT1, SIRT2, and SIRT3. Its non-selective nature is a critical factor in interpreting experimental outcomes, as inhibition of multiple sirtuins can trigger diverse and sometimes opposing cellular pathways.
Table 1: Inhibitory Profile of this compound
| Sirtuin Target | IC₅₀ (nM) | Reference |
| SIRT1 | 15 | [1][2][3] |
| SIRT2 | 10 | [1][2][3] |
| SIRT3 | 33 | [1][2][3] |
Frequently Asked Questions (FAQs)
Q1: I expected this compound to induce apoptosis, but I'm observing increased cell proliferation. Why is this happening?
A1: This is a documented, albeit counterintuitive, effect of sirtuin inhibition in certain contexts. The role of SIRT1 in cell proliferation is complex and can be tumor-suppressive or oncogenic depending on the cellular background.[4][5] In some cancer cell lines, inhibition of SIRT1 can paradoxically stimulate proliferation, particularly under conditions of growth factor deprivation.[4][5] This may be due to the intricate interplay of SIRT1 with various cell cycle regulators and signaling pathways. The concomitant inhibition of SIRT2 and SIRT3 by this compound further complicates this response.
Q2: My cells are arresting in a different phase of the cell cycle than I predicted. What could be the cause?
A2: While SIRT1 inhibition is often associated with G1 arrest through p53 activation, the net effect on the cell cycle can vary.[6] SIRT1 and SIRT2 have roles in regulating mitotic progression, and their inhibition can lead to arrest at the G2/M transition.[7] The specific cell cycle phase arrest observed will depend on the cell type, the status of key cell cycle checkpoint proteins (e.g., p53, p21), and the relative contribution of SIRT1, SIRT2, and SIRT3 inhibition to the overall phenotype.
Q3: I'm not seeing any change in the acetylation of my protein of interest after this compound treatment. Is the inhibitor not working?
A3: There are several possibilities. First, ensure that the concentration of this compound and the treatment duration are appropriate for your cell line. We recommend performing a dose-response and time-course experiment. Second, confirm that your protein of interest is a direct substrate of SIRT1, SIRT2, or SIRT3. Not all acetylated proteins are regulated by these sirtuins. As a positive control, we recommend assessing the acetylation status of known sirtuin substrates, such as p53 (acetyl-K382 for SIRT1) or α-tubulin (acetyl-K40 for SIRT2).
Q4: Could off-target effects be responsible for my unexpected results?
A4: While this compound is a potent sirtuin inhibitor, the possibility of off-target effects should always be considered, as with any small molecule inhibitor. It is crucial to perform appropriate control experiments. These may include using a structurally distinct sirtuin inhibitor to see if the phenotype is reproducible, or employing genetic approaches such as siRNA-mediated knockdown of individual sirtuins to dissect the contribution of each isoform to the observed phenotype.
Troubleshooting Guide: Interpreting Unexpected Phenotypes
This guide provides a structured approach to troubleshooting unexpected results following this compound treatment.
Unexpected Outcome 1: Increased Cell Proliferation or No Effect on Viability
Table 2: Illustrative Data on the Effect of Sirtuin Inhibition on Cell Proliferation
| Cell Line | Sirtuin Inhibitor | Concentration (µM) | Observation | Potential Explanation | Reference |
| HCT116 (Colon Cancer) | EX-527 (SIRT1 inhibitor) | 10 | Increased proliferation under growth factor deprivation | Context-dependent tumor-suppressive role of SIRT1 | [4][5] |
| NIH3T3 (Fibroblasts) | SIRT1 Overexpression | N/A | Overcomes contact inhibition | SIRT1 as a negative regulator of contact inhibition | [8] |
| 501mel (Melanoma) | SIRT1 siRNA | N/A | G0/G1 cell cycle arrest | Oncogenic role of SIRT1 in melanoma | [6] |
Troubleshooting Steps:
-
Verify Inhibitor Activity:
-
Perform a Western blot to confirm an increase in the acetylation of known SIRT1/2 substrates (e.g., p53, α-tubulin).
-
Conduct a dose-response curve to ensure you are using an effective concentration of this compound for your cell line.
-
-
Assess Cell Line Dependence:
-
The effect of sirtuin inhibition is highly cell-type specific. The genetic background, particularly the status of tumor suppressor genes like p53, can dramatically influence the outcome.
-
Consider the expression levels of SIRT1, SIRT2, and SIRT3 in your cell line.
-
-
Investigate Alternative Pathways:
-
This compound inhibits SIRT1, SIRT2, and SIRT3. The observed phenotype is the net result of inhibiting all three. Consider the known roles of SIRT2 and SIRT3 in your experimental system.
-
For example, SIRT2 is involved in the regulation of mitosis, and its inhibition could lead to mitotic defects that are independent of SIRT1's role in apoptosis.
-
Unexpected Outcome 2: Atypical Cell Cycle Arrest
Table 3: Illustrative Data on Cell Cycle Distribution Following Sirtuin Modulation
| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |
| 501mel (Melanoma) | Control siRNA | 55 | 30 | 15 | [6] |
| 501mel (Melanoma) | SIRT1 siRNA | 75 | 15 | 10 | [6] |
| HeLa (Cervical Cancer) | SIRT1 depletion | Increased G2/M arrest | [7] |
Troubleshooting Steps:
-
Detailed Cell Cycle Analysis:
-
Perform flow cytometry with propidium iodide staining to accurately quantify the percentage of cells in each phase of the cell cycle.
-
Consider co-staining with markers for specific cell cycle phases (e.g., phospho-histone H3 for M phase) to gain more granular insights.
-
-
Examine Key Cell Cycle Regulators:
-
Use Western blotting to analyze the expression and phosphorylation status of key cell cycle proteins such as p53, p21, cyclins, and cyclin-dependent kinases (CDKs).
-
For instance, an increase in p21 expression would be consistent with a G1 arrest.
-
-
Consider the Role of SIRT2:
-
SIRT2 plays a crucial role in mitotic progression. Inhibition of SIRT2 by this compound could contribute to a G2/M arrest phenotype.
-
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is for assessing cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[1][9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Sirtuin Activity and Apoptosis Markers
This protocol is for analyzing protein expression and post-translational modifications.
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., acetyl-p53, total p53, cleaved caspase-3, PARP, SIRT1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11][12]
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the distribution of cells in different phases of the cell cycle.
-
Cell Collection: Harvest treated and control cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[3][6]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[3][6]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizing Key Pathways and Workflows
Caption: Simplified SIRT1 signaling pathway and the point of intervention for this compound.
Caption: Recommended experimental workflow for troubleshooting unexpected results.
Caption: A logical decision tree for troubleshooting unexpected phenotypes.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | Sirtuin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SIRT1 promotes proliferation and inhibits the senescence-like phenotype in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT1 controls cell proliferation by regulating contact inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pan-Sirtuin Inhibitor MC2494 Regulates Mitochondrial Function in a Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. SIRT1 Attenuates Apoptosis of Nucleus Pulposus Cells by Targeting Interactions between LC3B and Fas under High-Magnitude Compression - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Variability in SIRT-IN-1 Based Sirtuin Activity Assays: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in sirtuin activity assays using the inhibitor SIRT-IN-1.
Frequently Asked Questions (FAQs)
1. What is this compound and which sirtuins does it inhibit?
This compound is a potent, cell-permeable pan-inhibitor of the sirtuin (SIRT) family of NAD+-dependent deacetylases. It primarily targets SIRT1, SIRT2, and SIRT3. Due to its broad specificity, it is crucial to consider its effects on multiple sirtuins in your experimental system.
2. What are the common causes of variability in sirtuin activity assays?
Variability in sirtuin activity assays can arise from several factors, including:
-
Reagent Preparation and Handling: Inconsistent enzyme concentrations, substrate degradation, and improper inhibitor dilution.
-
Assay Conditions: Fluctuations in temperature, incubation times, and pH.
-
Solvent Effects: The concentration of solvents like DMSO used to dissolve inhibitors can impact enzyme activity.
-
Detection Method: Interference with fluorescence or luminescence signals by test compounds or other assay components.
-
Pipetting Errors: Inaccurate dispensing of small volumes of reagents.
3. How can I minimize variability in my experiments?
To minimize variability, it is essential to:
-
Use high-quality reagents: Ensure the purity and activity of your sirtuin enzyme and substrate.
-
Standardize protocols: Maintain consistent incubation times, temperatures, and reagent concentrations.
-
Include proper controls: Always run no-enzyme, no-substrate, and solvent controls.
-
Optimize inhibitor concentration: Perform dose-response curves to determine the optimal concentration of this compound for your experiment.
-
Validate your assay: Assess assay performance using metrics like the Z'-factor and coefficient of variation (CV). A Z' factor ≥ 0.5 is considered suitable for high-throughput screening.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Autofluorescence of test compounds or microplates. 2. Contaminated reagents. 3. Non-specific binding of antibodies (in ELISA-based assays). | 1. Screen compounds for autofluorescence at the assay wavelengths. Use low-fluorescence microplates. 2. Use fresh, high-purity reagents. 3. Optimize blocking and washing steps. |
| Low Signal-to-Noise Ratio | 1. Sub-optimal enzyme or substrate concentration. 2. Inactive enzyme. 3. Insufficient incubation time. | 1. Titrate enzyme and substrate to determine optimal concentrations. 2. Verify enzyme activity with a positive control. Store enzymes properly. 3. Optimize incubation time to ensure sufficient product formation. |
| High Well-to-Well Variability (High CV) | 1. Pipetting inaccuracies. 2. Inconsistent temperature across the microplate. 3. Edge effects in the microplate. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure uniform temperature distribution during incubation. 3. Avoid using the outer wells of the microplate or fill them with buffer. |
| Inconsistent this compound Inhibition | 1. Poor solubility of this compound. 2. Degradation of this compound. 3. High DMSO concentration affecting enzyme activity. | 1. Prepare fresh this compound solutions in an appropriate solvent like DMSO. Sonicate if necessary to ensure complete dissolution.[1] 2. Store this compound stock solutions at -80°C and avoid repeated freeze-thaw cycles.[1] 3. Keep the final DMSO concentration in the assay low (typically ≤1%) and consistent across all wells. |
Quantitative Data Summary
Table 1: Representative IC50 Values for this compound
| Sirtuin Isoform | IC50 (µM) |
| SIRT1 | 0.015 |
| SIRT2 | 0.010 |
| SIRT3 | 0.033 |
Data sourced from commercially available information.[1] IC50 values can vary depending on the specific assay conditions, substrate, and enzyme preparation used.
Table 2: Acceptable Assay Performance Metrics
| Parameter | Acceptable Range | Significance |
| Intra-assay CV (%) | < 10% | Measures the precision of results within a single assay run. |
| Inter-assay CV (%) | < 15% | Measures the reproducibility of the assay across different runs. |
| Z'-factor | ≥ 0.5 | Indicates the robustness and suitability of the assay for high-throughput screening. |
Experimental Protocols
Detailed Protocol for a Fluorescence-Based Sirtuin Activity Assay with this compound
This protocol is a general guideline for a fluorescence-based assay using a commercially available kit. Always refer to the specific manufacturer's instructions for your assay kit.
1. Reagent Preparation:
-
Sirtuin Enzyme: Reconstitute the lyophilized sirtuin enzyme (e.g., SIRT1) in the provided assay buffer to the desired stock concentration. Aliquot and store at -80°C.
-
Substrate: Reconstitute the fluorogenic substrate in the appropriate solvent (e.g., DMSO or water) to create a stock solution.
-
NAD+: Prepare a stock solution of NAD+ in assay buffer.
-
This compound: Prepare a stock solution of this compound in 100% DMSO. Further dilute in assay buffer to create a series of working concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Developer Solution: Prepare the developer solution as per the kit's instructions. This solution is typically added to stop the enzymatic reaction and generate a fluorescent signal.
2. Assay Procedure:
-
Prepare the Reaction Plate: Add the following components to the wells of a low-fluorescence 96-well or 384-well plate in the order specified by the kit manufacturer. A typical order is:
-
Assay Buffer
-
This compound or vehicle control (DMSO)
-
Sirtuin Enzyme
-
Substrate
-
-
Initiate the Reaction: Add NAD+ to all wells to start the enzymatic reaction.
-
Incubate: Incubate the plate at 37°C for the time specified in the protocol (e.g., 60 minutes). Protect the plate from light.
-
Stop the Reaction and Develop Signal: Add the developer solution to each well. Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow the fluorescent signal to develop.
-
Read Fluorescence: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380 nm / 440-460 nm).
3. Controls:
-
No-Enzyme Control: Contains all reagents except the sirtuin enzyme. This control is used to determine the background fluorescence.
-
Solvent Control: Contains all reagents, including the sirtuin enzyme and the solvent used to dissolve this compound (e.g., DMSO), but no inhibitor. This represents 100% enzyme activity.
-
Positive Control Inhibitor: A known sirtuin inhibitor (often provided in the kit) to validate the assay's ability to detect inhibition.
4. Data Analysis:
-
Subtract Background: Subtract the average fluorescence of the no-enzyme control from all other readings.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Signal with this compound / Signal of Solvent Control)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizations
Sirtuin Deacetylation Signaling Pathway
Caption: SIRT1-mediated protein deacetylation and its inhibition by this compound.
Experimental Workflow for a Fluorescence-Based Sirtuin Activity Assay
Caption: A typical workflow for a fluorescence-based sirtuin activity assay.
Logical Relationship of Assay Controls
Caption: Logical relationships between different controls in a sirtuin inhibition assay.
References
Technical Support Center: Overcoming Resistance to SIRT-IN-1 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to SIRT-IN-1, a potent pan-sirtuin inhibitor, in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, cell-permeable pan-inhibitor of the sirtuin (SIRT) family of NAD+-dependent deacetylases, with high affinity for SIRT1, SIRT2, and SIRT3. Its IC50 values are 15 nM for SIRT1, 10 nM for SIRT2, and 33 nM for SIRT3.[1] Sirtuins are overexpressed in many cancers and contribute to tumor progression and chemoresistance by deacetylating a wide range of protein substrates involved in apoptosis, DNA repair, cell cycle regulation, and metabolism.[2][3] By inhibiting these sirtuins, this compound aims to restore sensitivity to anti-cancer therapies.
Q2: What are the known mechanisms of resistance to sirtuin inhibitors in cancer cells?
Resistance to sirtuin inhibitors can arise from various mechanisms, including:
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration.
-
Alterations in downstream signaling pathways: Cancer cells can develop workarounds to the pathways blocked by sirtuin inhibition. For example, they may upregulate alternative survival pathways or downregulate pro-apoptotic proteins.[4][5]
-
Increased expression of SIRT1: Higher levels of the target protein may require higher concentrations of the inhibitor to achieve a therapeutic effect.
-
Mutations in the SIRT1 gene: Although less common, mutations in the drug-binding site of SIRT1 could reduce the inhibitor's efficacy.[6]
-
Enhanced DNA repair capacity: Cells may become more efficient at repairing the DNA damage induced by chemotherapeutic agents, even in the presence of a sirtuin inhibitor.[7]
Q3: How can I determine if my cancer cell line is resistant to this compound?
Resistance is typically determined by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in your cell line of interest compared to a known sensitive cell line or the parental cell line. This is established by performing a dose-response cell viability assay.
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for this compound in my cell line.
Possible Cause 1: Intrinsic Resistance. Your cancer cell line may have inherent characteristics that make it less sensitive to sirtuin inhibition.
-
Recommendation:
-
Characterize the Baseline: Perform a baseline characterization of your cell line. Use Western blotting to determine the endogenous expression levels of SIRT1, SIRT2, and SIRT3. High expression levels may correlate with reduced sensitivity.
-
Compare with Sensitive Lines: Compare the IC50 value of your cell line with published data for sensitive cell lines. If no data is available for this compound, compare with data for other potent SIRT1/2 inhibitors like EX-527 or Tenovin-6.[8]
-
Possible Cause 2: Acquired Resistance. If you have been treating your cells with sub-lethal doses of this compound or another chemotherapeutic agent over time, they may have developed resistance.
-
Recommendation:
-
Confirm with Dose-Response: Perform a dose-response curve and compare the IC50 value to the parental, untreated cell line. A significant rightward shift in the curve indicates acquired resistance.
-
Investigate Mechanisms:
-
Western Blot Analysis: Check for changes in the expression of key proteins. Look for upregulation of SIRT1, SIRT2, SIRT3, and potential resistance markers like ABC transporters (e.g., P-glycoprotein). Also, examine downstream effectors of the SIRT pathways (see Signaling Pathways section below).
-
Combination Therapy: Explore combining this compound with other anti-cancer agents. Resistance to one agent can sometimes be overcome by targeting a parallel survival pathway.
-
-
Problem 2: Inconsistent results in cell viability assays.
Possible Cause 1: Experimental Variability. Cell viability assays like the MTT assay can be influenced by several factors.[9]
-
Recommendation:
-
Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that allows for logarithmic growth throughout the experiment.
-
Standardize Incubation Times: Use consistent incubation times for both drug treatment and the viability assay itself.
-
Use a Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is working correctly.
-
Consider Alternative Assays: If you suspect this compound is affecting cellular metabolism in a way that interferes with the MTT assay, consider using a different viability assay, such as the trypan blue exclusion assay or a crystal violet-based assay.[9]
-
Possible Cause 2: Drug Stability and Solubility. this compound, like many small molecule inhibitors, may have limited solubility or stability in culture media.
-
Recommendation:
-
Proper Dissolving and Storage: Dissolve this compound in DMSO to make a concentrated stock solution and store it at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Fresh Media Preparation: Prepare fresh drug dilutions in culture media for each experiment.
-
Check for Precipitation: When adding the drug to the media, visually inspect for any signs of precipitation.
-
Data Presentation
The following table presents hypothetical IC50 values for this compound in a sensitive and a generated resistant cancer cell line to illustrate the concept of resistance.
| Cell Line | Type | This compound IC50 (nM) | Fold Resistance |
| Parental MCF-7 | Sensitive | 25 | 1 |
| MCF-7-SIR (this compound Resistant) | Resistant | 250 | 10 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Initial Treatment: Culture the parental cancer cell line (e.g., MCF-7) in standard growth medium.
-
Dose Escalation: Begin treating the cells with a low concentration of this compound (approximately the IC20, the concentration that inhibits 20% of cell growth).
-
Subculture and Increase Dose: Once the cells have recovered and are growing steadily, subculture them and increase the concentration of this compound in a stepwise manner.
-
Monitor for Resistance: Periodically perform dose-response assays to determine the IC50 value. Continue the dose escalation until a significant increase in the IC50 (e.g., 5-10 fold) is observed compared to the parental cell line.
-
Maintain Resistant Line: Once a resistant line is established, maintain it in a culture medium containing a maintenance dose of this compound (typically the highest concentration at which the cells can grow stably).
Protocol 2: Dose-Response Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the drug-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of SIRT Proteins and Downstream Targets
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against SIRT1, SIRT2, SIRT3, and relevant downstream targets (e.g., acetylated-p53, acetylated-tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for investigating resistance.
References
- 1. Role for Human SIRT2 NAD-Dependent Deacetylase Activity in Control of Mitotic Exit in the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of SIRT1 and implications in chemotherapeutics resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulation of SIRT2 function by cyclin-dependent kinases affects cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT3 and SIRT4 are mitochondrial tumor suppressor proteins that connect mitochondrial metabolism and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Roles of SIRT1 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of SIRT1 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
Ensuring complete inhibition of sirtuin activity with SIRT-IN-1
Welcome to the technical support center for SIRT-IN-1. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound for the complete inhibition of sirtuin activity. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, pan-inhibitor of the class III histone deacetylases (HDACs), specifically targeting sirtuin (SIRT) enzymes 1, 2, and 3.[1] Sirtuins are NAD+-dependent deacetylases that remove acetyl groups from lysine residues on histone and non-histone proteins.[2][3] this compound functions by binding to the catalytic active site of these sirtuins, occupying the nicotinamide C-pocket and the acetyl-lysine substrate channel, thereby blocking their deacetylase activity.[1]
Q2: What are the IC50 values for this compound against different sirtuin isoforms?
A2: this compound exhibits potent inhibitory activity against SIRT1, SIRT2, and SIRT3 with low nanomolar IC50 values. For a detailed comparison with other sirtuin inhibitors, please refer to Table 1 in the Data & Tables section.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[1] For long-term storage, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles. For short-term storage, the solution can be kept at 4°C for up to a week.[1]
Q4: What is the recommended starting concentration for cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell type, cell density, and the specific experimental goals. A typical starting point for cell-based assays is a final concentration range of 1-10 µM. However, it is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Is this compound cell-permeable?
A5: While the direct cell permeability data for this compound is not explicitly stated in the provided search results, its intended use in cell-based assays and its chemical properties suggest that it is designed to be cell-permeable. It is standard practice for such small molecule inhibitors to be optimized for cell permeability to reach their intracellular targets.
Troubleshooting Guides
Q1: I am not observing the expected phenotype after treating my cells with this compound. What could be the issue?
A1: Several factors could contribute to a lack of an observable phenotype:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or experimental conditions. It is advisable to perform a dose-response experiment to determine the effective concentration.
-
Inhibitor Instability: Ensure that the this compound stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[1]
-
Cellular Context: The role of SIRT1, 2, and 3 can be context-dependent. In some cell lines or under certain conditions, the inhibition of these sirtuins may not produce a dramatic or easily observable phenotype.[4]
-
Redundancy: Other cellular pathways might compensate for the inhibition of SIRT1/2/3.
-
Assay Sensitivity: The assay used to measure the downstream effects of sirtuin inhibition may not be sensitive enough. Consider using a more direct measure of sirtuin activity, such as a Western blot for a known acetylated substrate (e.g., acetyl-p53).
Q2: I am observing unexpected cell toxicity after treatment with this compound. What should I do?
A2: Unforeseen cytotoxicity can arise from several sources:
-
High Concentration: The concentration of this compound may be too high, leading to off-target effects or general cellular stress. Perform a toxicity assay to determine the maximum non-toxic concentration for your cells.
-
DMSO Toxicity: Ensure that the final concentration of DMSO in your cell culture medium is not exceeding a tolerable level, typically below 0.5%.
-
Sirtuin-dependent Cell Survival: In some cancer cell lines, sirtuins play a pro-survival role.[5][6] Their inhibition could be leading to the intended, albeit cytotoxic, effect of inducing apoptosis or cell cycle arrest.[7]
-
Off-Target Effects: While this compound is a potent sirtuin inhibitor, the possibility of off-target effects cannot be entirely ruled out. It is good practice to validate key findings using a structurally different sirtuin inhibitor or a genetic approach like siRNA-mediated knockdown of the target sirtuins.[8]
Q3: How can I confirm that this compound is effectively inhibiting sirtuin activity in my cells?
A3: To confirm the efficacy of this compound in your experimental system, you can:
-
Measure Sirtuin Activity Directly: Utilize a commercially available sirtuin activity assay, such as a fluorescence-based or luminescence-based assay, to measure the deacetylase activity in cell lysates treated with this compound versus a vehicle control.[9]
-
Assess Substrate Acetylation: Perform a Western blot to detect changes in the acetylation status of known sirtuin substrates. A common and reliable marker for SIRT1 inhibition is an increase in the acetylation of p53 at lysine 382.[10][11]
-
Analyze Downstream Gene Expression: If sirtuin inhibition is expected to alter the expression of specific genes in your system, you can measure these changes using RT-qPCR. For example, SIRT1 can regulate the expression of genes involved in metabolism and cell cycle.[12][13]
Data & Tables
Table 1: Inhibitory Potency (IC50) of this compound and Other Sirtuin Inhibitors
| Inhibitor | SIRT1 (µM) | SIRT2 (µM) | SIRT3 (µM) | SIRT5 (µM) | SIRT6 (µM) | Reference |
| This compound | 0.015 | 0.010 | 0.033 | - | - | [1] |
| Nicotinamide | 120 | 100 | 50 | 150 | 184 | [10] |
| EX-527 (Selisistat) | 0.038 - 0.098 | >20 | >50 | - | - | [14][15] |
| SIRT-IN-3 | 17 | 74 | 235 | - | - | [16] |
Table 2: Solubility of this compound
| Solvent | Concentration | Remarks | Reference |
| DMSO | 10 mM (3.89 mg/mL) | Sonication is recommended for complete dissolution. | [1] |
Experimental Protocols
Protocol 1: General Protocol for Treating Cells with this compound
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow for 24 hours.
-
Preparation of this compound Working Solution:
-
Thaw the 10 mM this compound stock solution and pre-warmed culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in pre-warmed culture medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
-
-
Cell Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the desired final concentration of this compound or the vehicle control to the cells.
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as Western blotting, sirtuin activity assays, or RNA extraction.
Protocol 2: Measuring Sirtuin Activity with a Luminescence-Based Assay (e.g., SIRT-Glo™)
-
Cell Lysis: After treating cells with this compound or vehicle control, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the Bradford assay.
-
Sirtuin Activity Assay:
-
Prepare the SIRT-Glo™ reagent according to the manufacturer's instructions.
-
Add equal amounts of protein from each lysate to a 96-well plate.
-
Add the acetylated peptide substrate and NAD+ to initiate the reaction.
-
Incubate at 37°C for the recommended time.
-
Add the SIRT-Glo™ reagent to stop the reaction and generate a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. A decrease in luminescence in the this compound-treated samples compared to the vehicle control indicates sirtuin inhibition.
Protocol 3: Western Blotting for Acetylated p53
-
Protein Extraction and Quantification: Extract total protein from this compound-treated and control cells and quantify the protein concentration.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against acetyl-p53 (e.g., at Lys382) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
As a loading control, probe the membrane with an antibody against total p53 or a housekeeping protein like β-actin.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative increase in acetylated p53 in the this compound-treated samples.
-
Visualizations
Caption: Troubleshooting workflow for experiments with this compound.
Caption: A typical experimental workflow for using this compound.
Caption: SIRT1 deacetylates p53 and NF-κB, regulating their activity.
References
- 1. This compound | Sirtuin | TargetMol [targetmol.com]
- 2. Sirtuin 1 - Wikipedia [en.wikipedia.org]
- 3. What are SIRT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. oncotarget.com [oncotarget.com]
- 5. The controversial world of sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. Measuring Activity of Native Plant Sirtuins - The Wheat Mitochondrial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirt-1 Regulates Physiological Process and Exerts Protective Effects against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sirt1 Is Required for Resveratrol-Mediated Chemopreventive Effects in Colorectal Cancer Cells [mdpi.com]
- 13. Value of serum and follicular fluid sirtuin (SIRT)1 and SIRT2 protein levels in predicting the outcome of assisted reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Human Sirtuin Regulators: The “Success” Stories [frontiersin.org]
- 16. SIRT-IN-3 | Sirtuin | 1211-19-4 | Invivochem [invivochem.com]
Best practices for long-term storage of SIRT-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and use of SIRT-IN-1, a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3. This guide includes troubleshooting advice and frequently asked questions in a question-and-answer format to address specific issues that may be encountered during experiments.
Best Practices for Long-Term Storage
Proper storage of this compound is crucial to maintain its stability and efficacy for reproducible experimental results.
| Storage Condition | Solid Form | In Solvent |
| Temperature | -20°C | -80°C (recommended) or -20°C |
| Duration | Up to 3 years | Up to 6 months at -80°C; Up to 1 month at -20°C[1] |
| Light | Protect from light | Protect from light |
| Container | Tightly sealed vial | Aliquoted in tightly sealed vials to avoid repeated freeze-thaw cycles |
Note: For optimal results, it is recommended to aliquot stock solutions into single-use volumes to minimize degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses common problems that may arise when working with this compound.
Q: My this compound powder will not dissolve in DMSO.
A: this compound can be challenging to dissolve. Here are several steps to aid dissolution:
-
Use high-quality, anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of many compounds.[1] Use freshly opened, high-purity DMSO.
-
Warming and Sonication: Gently warm the solution to 37°C or up to 60°C and use an ultrasonic bath to facilitate dissolution.[1] Be cautious with the temperature to avoid degradation.
-
Check Concentration: Ensure you are not exceeding the maximum solubility of this compound in DMSO, which is approximately 19.23 mg/mL (49.37 mM).[1]
Q: I observed precipitation when I diluted my this compound stock solution in aqueous buffer or cell culture medium.
A: This is a common issue when diluting a DMSO stock solution into an aqueous environment. To prevent precipitation:
-
Pre-warm solutions: Warm both the stock solution and the aqueous medium to 37°C before mixing.[1]
-
Gradual Dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO before adding it to the aqueous buffer or medium.[1]
-
Vortexing: Add the DMSO stock dropwise to the aqueous solution while vortexing to ensure rapid and even distribution.
-
Use of Solubilizing Agents: For in vivo studies, co-solvents like PEG300, Tween-80, or SBE-β-CD can be used to improve solubility.[1]
Q: this compound is not showing the expected inhibitory effect in my cell-based assay.
A: Several factors could contribute to a lack of inhibitory activity:
-
Compound Degradation: Ensure that the compound has been stored correctly and that stock solutions have not been subjected to multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Cell Permeability: While many small molecule inhibitors are cell-permeable, issues with uptake can occur. Ensure adequate incubation time for the compound to enter the cells and reach its target.
-
Assay Conditions: Verify the final concentration of this compound in your assay. The IC50 values for SIRT1, SIRT2, and SIRT3 are in the low nanomolar range (15 nM, 10 nM, and 33 nM, respectively).[1] Ensure your experimental concentration is appropriate to observe inhibition.
-
Target Expression: Confirm that the target sirtuin proteins (SIRT1, SIRT2, or SIRT3) are expressed in your cell line at detectable levels.
Q: I am seeing unexpected off-target effects in my experiment.
A: this compound is a pan-inhibitor of SIRT1, SIRT2, and SIRT3. The observed phenotype will be a result of the inhibition of all three sirtuins.
-
Consider Isoform Specificity: If your experimental system requires the specific inhibition of a single sirtuin isoform, a more selective inhibitor may be necessary.
-
Dose-Response: Perform a dose-response experiment to determine the optimal concentration that elicits the desired effect without causing widespread toxicity or off-target effects.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for preparing this compound stock solutions?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]
Q: How should I prepare a working solution of this compound for cell culture experiments?
A: To prepare a working solution, dilute your high-concentration DMSO stock solution to an intermediate concentration with DMSO. Then, add this intermediate solution to your pre-warmed cell culture medium to achieve the final desired concentration. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can first dilute the stock to 1 mM in DMSO, and then add 1 µL of the 1 mM solution to 1 mL of cell culture medium.[1]
Q: Can I store my diluted this compound working solutions?
A: It is not recommended to store diluted working solutions in aqueous buffers or cell culture media for extended periods. It is best practice to prepare fresh working solutions for each experiment from a frozen DMSO stock.
Q: At what wavelength should I check for autofluorescence of this compound?
Experimental Protocols
SIRT1 Activity Assay
This protocol is a general guideline for measuring SIRT1 activity using a fluorometric assay kit. Specific details may vary depending on the kit manufacturer.
-
Reagent Preparation:
-
Prepare SIRT1 Assay Buffer as per the kit instructions.
-
Dilute the SIRT1 substrate and NAD+ to their working concentrations in the assay buffer.
-
Prepare a deacetylated standard curve using the provided standard.
-
-
Assay Procedure:
-
Add 40 µL of Assay Buffer to each well of a 96-well microplate.
-
Add 10 µL of this compound (or vehicle control) at various concentrations.
-
Add 20 µL of purified SIRT1 enzyme to each well.
-
Incubate for 10 minutes at 37°C.
-
Start the reaction by adding 20 µL of the NAD+ and substrate mixture.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 10 µL of the developer solution containing a protease.
-
Incubate for 15-30 minutes at 37°C.
-
Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm).[2]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Plot the fluorescence intensity against the concentration of this compound to determine the IC50 value.
-
Western Blot Analysis of Acetylated Substrates
This protocol describes how to assess the inhibitory effect of this compound on sirtuin activity by measuring the acetylation status of a known substrate (e.g., p53).
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the acetylated form of the target protein (e.g., anti-acetyl-p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody against the total protein (e.g., anti-p53) and a loading control (e.g., anti-β-actin or anti-GAPDH) to ensure equal loading.
-
Visualizations
Caption: Mechanism of this compound inhibition on the sirtuin deacetylation cycle.
Caption: General experimental workflow for using this compound in cell-based assays.
References
Validation & Comparative
A Comparative Guide to Sirtuin Inhibitors in Cancer Research: EX-527 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cancer research, the modulation of sirtuin pathways has emerged as a promising therapeutic strategy. Sirtuins, a class of NAD+-dependent deacetylases, are pivotal regulators of cellular processes frequently dysregulated in cancer, including cell cycle, DNA repair, and apoptosis. This guide provides an objective comparison of the efficacy of four prominent sirtuin inhibitors: EX-527, Sirtinol, Cambinol, and Salermide, with a focus on their application in cancer research. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action and Specificity
Sirtuin inhibitors primarily function by blocking the catalytic activity of sirtuin enzymes. However, their specificity and potency against different sirtuin isoforms vary significantly, which is a critical consideration for targeted cancer therapy.
EX-527 (Selisistat) is a potent and highly selective inhibitor of SIRT1.[1] Its mechanism of action is uncompetitive with respect to NAD+, meaning it binds to the enzyme-substrate complex.[2] This high specificity for SIRT1 makes EX-527 a valuable tool for dissecting the specific roles of this sirtuin in cancer progression.
Sirtinol exhibits inhibitory activity against both SIRT1 and SIRT2.[3][4] This broader specificity can be advantageous in cancers where both sirtuins play an oncogenic role. However, it can also complicate the interpretation of experimental results when trying to isolate the effects of a single sirtuin.
Cambinol is another dual inhibitor of SIRT1 and SIRT2.[5][6] It has been shown to induce apoptosis in various cancer cell lines and can sensitize them to conventional chemotherapeutic agents.[6]
Salermide also inhibits both SIRT1 and SIRT2 and has demonstrated a strong, cancer-specific pro-apoptotic effect.[1][7] Notably, its mechanism of inducing apoptosis has been suggested to be primarily mediated through SIRT1 inhibition and is independent of p53 status in some cancer cell lines.[1][8]
Comparative Efficacy in Cancer Models
The anti-cancer effects of these inhibitors have been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from this research.
Table 1: Inhibitory Concentration (IC50) Values
| Compound | Target Sirtuins | IC50 (SIRT1) | IC50 (SIRT2) | IC50 (SIRT3) | Cell Line Examples & Notes |
| EX-527 | SIRT1 | ~38-123 nM[9] | ~20 µM | ~48 µM[10] | Highly selective for SIRT1. Used in breast, glioma, leukemia cells.[11][12] |
| Sirtinol | SIRT1, SIRT2 | ~10-50 µM | ~38 µM[2] | - | Induces senescence-like growth arrest in breast and lung cancer cells.[3] |
| Cambinol | SIRT1, SIRT2 | ~56 µM | ~59 µM | - | Inhibits growth of lymphoma and hepatocellular carcinoma xenografts.[13] |
| Salermide | SIRT1, SIRT2 | Potent inhibitor | Potent inhibitor | - | Induces apoptosis in a wide range of cancer cell lines.[1][7] |
Table 2: Effects on Cancer Cell Processes
| Compound | Cancer Model | Effect on Proliferation | Effect on Apoptosis | Effect on Migration/Invasion |
| EX-527 | Breast Cancer (MCF-7) | Significant anti-proliferative effect at 25.30 µM[14] | Induction of 98.3% apoptosis at 25.30 µM[14] | Significant suppression[14] |
| Glioma (U87MG, LN-299) | Inhibition | Induction via p53 activation | - | |
| Sirtinol | Breast Cancer (MCF-7) | Induces senescence-like growth arrest[3] | Induces p53-dependent apoptosis[15] | - |
| Lung Cancer (H1299) | Induces senescence-like growth arrest[3] | - | - | |
| Cambinol | Lymphoma | Induces apoptosis | - | - |
| Hepatocellular Carcinoma | Impaired proliferation[13] | - | - | |
| Salermide | Leukemia (MOLT4), Colon (SW480) | - | Massive induction[1] | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by sirtuin inhibitors and a typical experimental workflow for their evaluation.
Caption: SIRT1-p53 signaling pathway and the effect of sirtuin inhibitors.
References
- 1. Salermide, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Sirt1 inhibitor, Sirtinol, induces senescence-like growth arrest with attenuated Ras-MAPK signaling in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the iron chelator function of sirtinol in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mdpi.com [mdpi.com]
- 7. Salermide down-regulates sirtuin proteins to induce human cancer cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ajms.iq [ajms.iq]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-Sirtuin Inhibitors: Cross-Validation of SIRT-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pan-sirtuin inhibitor SIRT-IN-1 with other notable pan-sirtuin inhibitors. The data presented is intended to facilitate objective comparisons of their biochemical potency and to provide a deeper understanding of their experimental evaluation.
Introduction to Sirtuins and Pan-Sirtuin Inhibition
Sirtuins (SIRTs) are a family of NAD+-dependent deacylases that play crucial roles in cellular metabolism, stress responses, and aging.[1][2] The seven mammalian sirtuins (SIRT1-7) have distinct subcellular localizations and substrate specificities. Pan-sirtuin inhibitors, which target multiple sirtuin isoforms, are valuable tools for dissecting the broader roles of sirtuins in health and disease and hold potential as therapeutic agents, particularly in oncology.[2] This guide focuses on the comparative analysis of this compound, a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3, against other well-characterized pan-sirtuin inhibitors.
Quantitative Comparison of Pan-Sirtuin Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected pan-sirtuin inhibitors against SIRT1, SIRT2, and SIRT3. Lower IC50 values indicate higher potency.
| Inhibitor | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Reference(s) |
| This compound | 15 nM | 10 nM | 33 nM | [Disch JS, et al., 2013] |
| Sirtinol | 37.6 - 131 µM | 38 - 103.4 µM | - | [3][4][5] |
| Cambinol | 56 µM | 59 µM | No activity | [6] |
| Tenovin-6 | 21 µM | 10 µM | 67 µM | [7][8] |
| Suramin | 297 nM | 1.15 µM | - | [9] |
| Salermide | 76.2 µM | 45.0 µM | - | [3] |
| MC2494 | 38.5 µM | 58.6 µM | Inhibits | [10] |
Experimental Protocols
The determination of IC50 values is highly dependent on the specific assay conditions. Below are the generalized experimental protocols employed for the biochemical evaluation of the compared sirtuin inhibitors. Variations in specific reagents and conditions may exist between different studies.
General Protocol for In Vitro Sirtuin Inhibitor Screening (Fluorometric Assay)
This protocol is a composite based on commonly used methods for determining sirtuin inhibitor potency.
-
Reagents and Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes.
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter).
-
Nicotinamide adenine dinucleotide (NAD+).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (to stop the deacetylation reaction and generate a fluorescent signal).
-
The sirtuin inhibitor to be tested (e.g., this compound, Sirtinol), dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorometric microplate reader.
-
-
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In the wells of a 96-well plate, add the recombinant sirtuin enzyme and the various concentrations of the inhibitor.
-
Include control wells with enzyme and solvent (no inhibitor) and blank wells (no enzyme).
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a substrate mix containing the fluorogenic substrate and NAD+ in the assay buffer.
-
Add the substrate mix to all wells to initiate the deacetylation reaction.
-
-
Reaction Incubation:
-
Incubate the plate for a specific duration (e.g., 30-60 minutes) at 37°C. The incubation time is optimized to ensure a linear reaction rate in the control wells.
-
-
Reaction Termination and Signal Development:
-
Add the developer solution to each well to stop the enzymatic reaction and generate the fluorescent signal. The developer solution typically contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (from blank wells) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by SIRT1, SIRT2, and SIRT3, as well as a typical experimental workflow for evaluating sirtuin inhibitors.
SIRT1 Signaling Pathway
Caption: Simplified SIRT1 signaling cascade.
SIRT2 Signaling Pathway
Caption: Overview of SIRT2's roles in cellular processes.
SIRT3 Signaling Pathway
Caption: Key functions of mitochondrial SIRT3.
Experimental Workflow for Sirtuin Inhibitor IC50 Determination
Caption: Workflow for sirtuin inhibitor IC50 determination.
References
- 1. Salermide, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery, In Vivo Activity, and Mechanism of Action of a Small-Molecule p53 Activator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of SIRT-IN-1 and Resveratrol on Sirtuin Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely studied modulators of sirtuin activity: SIRT-IN-1, a synthetic inhibitor, and resveratrol, a natural polyphenol. Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of numerous cellular processes, including metabolism, stress resistance, and longevity. Their modulation by small molecules is a key area of interest for therapeutic development in various diseases, including age-related disorders, metabolic diseases, and cancer.
This document presents a side-by-side comparison of their effects on sirtuin activity, supported by quantitative data, detailed experimental methodologies, and visual representations of their molecular pathways.
Data Presentation: Quantitative Comparison of Sirtuin Modulation
Table 1: Inhibitory Activity of this compound against Sirtuin Isoforms
| Sirtuin Isoform | IC50 (µM) | Remarks |
| SIRT1 | 0.015 | Potent inhibitor. |
| SIRT2 | 0.010 | Most potently inhibited isoform. |
| SIRT3 | 0.033 | Potent inhibitor. |
| SIRT4 | Data not available | - |
| SIRT5 | Data not available | - |
| SIRT6 | Data not available | - |
| SIRT7 | Data not available | - |
Data sourced from publicly available information on this compound.
Table 2: Modulatory Activity of Resveratrol against Sirtuin Isoforms
| Sirtuin Isoform | Effect | Quantitative Data (EC50/IC50) | Remarks |
| SIRT1 | Activation | Highly substrate-dependent; no single EC50 value. Can be ~8-fold activation with specific substrates[1]. | The activating effect is controversial and highly dependent on the presence of a fluorophore in the peptide substrate in many assays[1][2]. Some studies suggest the activation may be indirect[3]. |
| SIRT2 | Weak Inhibition/No significant effect | Data not consistently reported. | Resveratrol's effect on SIRT2 is not as pronounced as on SIRT1[1]. |
| SIRT3 | Inhibition | Weak inhibitory effects have been mentioned[4]. | The inhibitory effect is observed in some in vitro assays[4]. |
| SIRT4 | Data not available | - | - |
| SIRT5 | Activation | EC50 of ~0.2 mM (for deacetylation)[4]. | Resveratrol can stimulate the deacetylase activity of SIRT5[4]. |
| SIRT6 | Data not available | - | - |
| SIRT7 | Data not available | - | - |
The effect of resveratrol is highly context-dependent, varying with the substrate and the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro sirtuin activity assays commonly used to evaluate compounds like this compound and resveratrol.
In Vitro Fluorometric Sirtuin Activity Assay
This is a widely used method to measure the deacetylase activity of sirtuins. The assay relies on a fluorogenic substrate that, upon deacetylation by a sirtuin, can be cleaved by a developer enzyme to release a fluorescent molecule.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3)
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or other known sirtuin substrates)
-
NAD+ (sirtuin cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin)
-
Sirtuin inhibitor (e.g., Nicotinamide) or activator for control experiments
-
Test compounds (this compound, resveratrol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic substrate.
-
Compound Addition: Add the test compound (this compound or resveratrol) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor/activator.
-
Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and initiate fluorescence development by adding the developer solution to each well.
-
Second Incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for the cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Calculate the percentage of inhibition or activation relative to the vehicle control. For inhibitors like this compound, determine the IC50 value by plotting the percentage of inhibition against the compound concentration. For activators like resveratrol, the fold-activation or EC50 can be determined.
Experimental Workflow Diagram
Mandatory Visualization: Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by SIRT1, the primary target of both this compound and resveratrol.
This compound Signaling Pathway: Inhibition of SIRT1
This compound, as a pan-sirtuin inhibitor, primarily targets SIRT1, SIRT2, and SIRT3. Its effect on cellular signaling is largely dictated by the increased acetylation of SIRT1's downstream targets.
Resveratrol Signaling Pathway: Predominant Activation of SIRT1
Resveratrol is primarily known as a SIRT1 activator, although its mechanism is complex. By enhancing SIRT1-mediated deacetylation, it influences a variety of cellular processes.
Summary and Conclusion
This compound and resveratrol represent two distinct modalities for modulating sirtuin activity, with this compound acting as a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3, and resveratrol primarily functioning as a substrate-dependent activator of SIRT1.
-
This compound offers a tool for studying the consequences of sirtuin inhibition and may have therapeutic potential in contexts where sirtuin activity is detrimental, such as certain cancers. Its broad-spectrum inhibition of the major cytosolic and mitochondrial sirtuins should be considered in experimental design and interpretation.
-
Resveratrol , on the other hand, has been extensively studied for its potential health benefits, many of which are attributed to its activation of SIRT1. However, its complex mechanism of action, including its substrate-dependent effects and potential for indirect activation, necessitates careful consideration when interpreting experimental results. Its effects on other sirtuin isoforms, such as SIRT3 and SIRT5, further add to its complex biological profile.
The choice between these two compounds for research or therapeutic development will depend on the specific sirtuin isoform(s) of interest and the desired biological outcome—inhibition versus activation. Further research, particularly direct comparative studies under standardized conditions, is needed to fully elucidate the nuanced effects of these and other sirtuin modulators.
References
- 1. Sirtuin Modulators in Cellular and Animal Models of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | SIRT1 Activation by Natural Phytochemicals: An Overview [frontiersin.org]
- 4. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of SIRT-IN-1 and Salermide in vitro
In the landscape of sirtuin inhibitors, both SIRT-IN-1 and Salermide have emerged as notable chemical probes for studying the biological roles of these NAD+-dependent deacetylases. This guide provides a comprehensive in vitro comparison of their performance, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Mechanism of Action and Target Profile
This compound is a potent pan-sirtuin inhibitor, demonstrating activity against SIRT1, SIRT2, and SIRT3. In contrast, Salermide is characterized as a dual inhibitor of SIRT1 and SIRT2.[1][2] The primary mechanism of action for both compounds involves the inhibition of the deacetylase activity of their respective target sirtuins. This inhibition leads to the hyperacetylation of various downstream protein substrates, triggering cellular processes such as apoptosis and cell cycle arrest.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and Salermide. It is important to note that the IC50 values for this compound are derived from commercial sources and may not have been determined under the same experimental conditions as the peer-reviewed data for Salermide.
| Parameter | This compound | Salermide | Reference |
| Target Sirtuins | SIRT1, SIRT2, SIRT3 | SIRT1, SIRT2 | [1][2] |
| IC50 SIRT1 | 0.015 µM | 76.2 µM | [3] |
| IC50 SIRT2 | 0.010 µM | 45.0 µM | [3] |
| IC50 SIRT3 | 0.033 µM* | Not reported | |
| Primary Cellular Effect | Inhibition of sirtuin deacetylase activity | Induction of p53-dependent apoptosis | [3] |
*Data from commercial supplier, not from a peer-reviewed publication.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize sirtuin inhibitors like this compound and Salermide.
In Vitro Sirtuin Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the deacetylase activity of a specific sirtuin enzyme.
Materials:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore and a quencher)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (containing a protease to cleave the deacetylated substrate)
-
This compound and Salermide stock solutions (in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound and Salermide in assay buffer.
-
In a 96-well plate, add the sirtuin enzyme, NAD+, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developing solution.
-
Incubate at 37°C for an additional period (e.g., 15-30 minutes).
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell proliferation and viability.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
This compound and Salermide stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Salermide for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Western Blot Analysis for Protein Acetylation
This technique is used to detect changes in the acetylation status of specific proteins following inhibitor treatment.
Materials:
-
Cells treated with this compound or Salermide
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-p53, anti-p53, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein acetylation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and Salermide, as well as a typical experimental workflow for their in vitro characterization.
References
- 1. Salermide, a Sirtuin inhibitor with a strong cancer-specific proapoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIRT Inhibitors Induce Cell Death and p53 Acetylation through Targeting Both SIRT1 and SIRT2 | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Assessing the Specificity of SIRT-IN-1: A Comparative Guide for Sirtuin Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sirtuin inhibitor SIRT-IN-1 with other commonly used sirtuin modulators. The information presented herein is intended to assist researchers in selecting the most appropriate chemical tools for their studies by offering a clear overview of inhibitor specificity, supported by experimental data and detailed protocols.
Introduction to Sirtuins and Their Modulation
Sirtuins (SIRTs) are a family of seven (SIRT1-7) NAD+-dependent protein deacylases that play crucial roles in regulating a wide array of cellular processes, including gene expression, metabolism, DNA repair, and stress responses.[1][2] Their involvement in various human diseases, such as cancer, neurodegenerative disorders, and metabolic diseases, has made them attractive therapeutic targets.[3][4] The development of small molecule inhibitors and activators that can selectively modulate the activity of specific sirtuin isoforms is a key area of research for both basic science and drug discovery.
This compound has emerged as a potent inhibitor of the class I sirtuins, SIRT1, SIRT2, and SIRT3. Understanding its specificity in comparison to other available modulators is critical for the accurate interpretation of experimental results and for the development of next-generation therapeutics with improved selectivity and efficacy.
Comparative Analysis of Sirtuin Inhibitor Specificity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected sirtuin modulators against various sirtuin isoforms. The data has been compiled from multiple sources to provide a broad overview. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
| Inhibitor | SIRT1 (IC50, µM) | SIRT2 (IC50, µM) | SIRT3 (IC50, µM) | SIRT4 (IC50, µM) | SIRT5 (IC50, µM) | SIRT6 (IC50, µM) | SIRT7 (IC50, µM) | Reference(s) |
| This compound | 0.205[5] | 11.5[5] | Potent Inhibition (IC50 not specified) | Data not available | Data not available | Data not available | Data not available | [5] |
| Selisistat (EX-527) | 0.038 - 0.098[6][7] | 19.6[6] | 48.7[6] | >100[6] | >100[6] | >100[6] | >100[6] | [6][7] |
| AGK2 | 30[1] | 3.5[1] | 91[1] | Data not available | Data not available | Data not available | Data not available | [1] |
| Sirtinol | 131[8] | 38[8] | Data not available | Data not available | Data not available | Data not available | Data not available | [8] |
| Cambinol | 56[9] | 59[9] | No Inhibition[1] | Data not available | Weak Inhibition[9] | Data not available | Data not available | [1][9] |
| Tenovin-6 | 21[5] | 10[5] | 67[5] | Data not available | Data not available | Data not available | Data not available | [5] |
| Nicotinamide | 50-184[1] | 50-184[1] | 50-184[1] | Data not available | 50-184[1] | 50-184[1] | Data not available | [1] |
| Suramin | 0.297[2] | 1.15[2] | Data not available | Data not available | 22[2] | Data not available | Data not available | [2] |
| 3-TYP | 0.088[10] | 0.092[10] | 0.016[10] | Data not available | Data not available | Data not available | Data not available | [10] |
| OSS_128167 | 1578[10] | 751[10] | Data not available | Data not available | Data not available | 89[10] | Data not available | [10] |
| SIRT7 inhibitor 97491 | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | 0.325[10] | [10] |
Note: "Data not available" indicates that the IC50 values for the specific sirtuin isoform were not found in the searched literature. The potency of this compound against SIRT3 is noted, but a specific IC50 value was not provided in the available sources.
Experimental Methodologies
Accurate assessment of sirtuin inhibitor specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common types of in vitro sirtuin activity assays.
Fluorogenic Sirtuin Activity Assay
This assay is a widely used method for high-throughput screening of sirtuin modulators. It relies on the deacetylation of a synthetic peptide substrate containing a fluorophore and a quencher. Upon deacetylation by a sirtuin, a developing enzyme cleaves the peptide, leading to the release of the fluorophore and a measurable increase in fluorescence.
Materials:
-
Recombinant human sirtuin enzyme (e.g., SIRT1, SIRT2, SIRT3)
-
Fluorogenic sirtuin substrate (e.g., based on p53 or H3K9 sequences)
-
NAD+
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing enzyme (e.g., Trypsin)
-
Sirtuin inhibitor (e.g., this compound, Nicotinamide as a positive control)
-
96-well black microplate
-
Fluorescence plate reader
Protocol:
-
Prepare a reaction mixture containing sirtuin assay buffer, NAD+, and the recombinant sirtuin enzyme in each well of the 96-well plate.
-
Add the test compounds (sirtuin inhibitors) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the sirtuin reaction and initiate the developing reaction by adding the developing enzyme solution, which also contains a pan-sirtuin inhibitor like nicotinamide to prevent further deacetylation.
-
Incubate the plate at 37°C for 10-20 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
HPLC-Based Sirtuin Activity Assay
This method offers a more direct and often more sensitive way to measure sirtuin activity by quantifying the acetylated and deacetylated peptide substrates. It is particularly useful for mechanistic studies and for substrates that are not amenable to fluorogenic labeling.
Materials:
-
Recombinant human sirtuin enzyme
-
Acetylated peptide substrate (e.g., derived from a known sirtuin substrate)
-
NAD+
-
Sirtuin reaction buffer
-
Quenching solution (e.g., trifluoroacetic acid [TFA])
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
UV detector
Protocol:
-
Set up the sirtuin reaction by combining the recombinant enzyme, acetylated peptide substrate, and NAD+ in the reaction buffer.
-
Add the test inhibitors at various concentrations.
-
Incubate the reaction at 37°C for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., 10% TFA).
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto a C18 HPLC column.
-
Separate the acetylated and deacetylated peptides using a suitable gradient of solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA).
-
Detect the peptides using a UV detector at a wavelength of 214 nm or 280 nm.[6]
-
Quantify the peak areas corresponding to the acetylated and deacetylated substrates.
-
Calculate the percentage of substrate conversion and determine the inhibitory effect of the compounds to derive IC50 values.
Visualizing Sirtuin Pathways and Experimental Workflows
To further aid in the understanding of sirtuin biology and the methods used to study their inhibitors, the following diagrams have been generated.
References
- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. A pharmacological review on SIRT 1 and SIRT 2 proteins, activators, and inhibitors: Call for further research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The Pan-Sirtuin Inhibitor MC2494 Regulates Mitochondrial Function in a Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Validating the on-target effects of SIRT-IN-1 using orthogonal approaches
For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a chemical probe is paramount. This guide provides a comparative overview of orthogonal approaches to confirm the direct engagement of a potent and selective Sirtuin 1 (SIRT1) inhibitor. As a representative example, this guide will use the well-characterized inhibitor, EX-527 (also known as Selisistat), to illustrate these validation principles, in place of the generic "SIRT-IN-1".
SIRT1 is a crucial NAD+-dependent deacetylase involved in a myriad of cellular processes, including stress responses, metabolism, and aging.[1] Small molecule inhibitors of SIRT1 are valuable tools for dissecting its biological functions and hold therapeutic promise. However, ensuring that the observed biological effects of an inhibitor are a direct consequence of its interaction with SIRT1, rather than off-target activities, requires a multi-faceted validation strategy. This guide outlines three key orthogonal approaches: biochemical assays, cellular target engagement assays, and analysis of downstream signaling events.
Data Presentation: A Comparative Summary of EX-527's On-Target Validation
The following table summarizes the quantitative data from various orthogonal assays used to validate the on-target effects of EX-527.
| Validation Approach | Assay Type | Target | Metric | EX-527 Value | Alternative/Control | Alternative/Control Value | Reference |
| Biochemical Potency & Selectivity | Fluorometric Deacetylase Assay | SIRT1 | IC50 | 38 nM | - | - | [2][3] |
| Fluorometric Deacetylase Assay | SIRT2 | IC50 | 19.6 µM | - | - | [2][4] | |
| Fluorometric Deacetylase Assay | SIRT3 | IC50 | 48.7 µM | - | - | [2][4] | |
| Cellular Target Engagement | Cellular Thermal Shift Assay (CETSA) | SIRT1 | ΔTm | Data not available | - | - | - |
| Downstream Signaling | Western Blot | Acetyl-p53 (Lys382) | Fold Increase | Significant Increase | DMSO (vehicle) | No significant change | [5][6][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
In Vitro SIRT1 Activity Assay (Fluorometric)
This assay quantifies the deacetylase activity of SIRT1 by measuring the fluorescence generated from a substrate peptide upon deacetylation.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorescent reporter)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developing solution (to stop the reaction and generate a fluorescent signal)
-
EX-527 and other test compounds
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of EX-527 and control compounds in assay buffer.
-
In a 96-well plate, add the SIRT1 enzyme, NAD+, and the test compound or vehicle control.
-
Initiate the reaction by adding the fluorogenic SIRT1 substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developing solution.
-
Incubate for a further period at room temperature to allow for signal development.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10][11]
Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
CETSA assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[12]
Materials:
-
Cultured cells expressing SIRT1
-
EX-527 or other test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., Tris-buffered saline with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibody against SIRT1
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent imaging system
Procedure:
-
Treat cultured cells with various concentrations of EX-527 or vehicle control for a defined period.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SIRT1 in each sample by Western blotting using a SIRT1-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble SIRT1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[13][14][15][16]
Western Blot Analysis of p53 Acetylation
This method is used to detect the change in the acetylation status of p53, a known substrate of SIRT1, as a downstream marker of SIRT1 inhibition.[6]
Materials:
-
Cultured cells
-
EX-527 or other test compounds
-
DNA damaging agent (e.g., etoposide) to induce p53 acetylation
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
-
Primary antibodies against acetyl-p53 (specifically at lysine 382), total p53, and a loading control (e.g., β-actin or GAPDH)
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Chemiluminescent or fluorescent imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with EX-527 or vehicle control for a specified time.
-
Induce p53 acetylation by treating the cells with a DNA damaging agent.
-
Wash the cells with cold PBS and lyse them using the appropriate lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetyl-p53.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Visualize the protein bands using a chemiluminescent or fluorescent imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total p53 and a loading control.
-
Quantify the band intensities to determine the relative increase in p53 acetylation.[17][18][19][20][21]
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: SIRT1 deacetylates acetylated p53, modulating the DNA damage response. EX-527 inhibits SIRT1 activity.
References
- 1. pnas.org [pnas.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EX 527 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. EX527, a Sirt-1 inhibitor, induces apoptosis in glioma via activating the p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biopioneer.com.tw [biopioneer.com.tw]
- 12. news-medical.net [news-medical.net]
- 13. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 14. tandfonline.com [tandfonline.com]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 19. Acetylation of p53 augments its site-specific DNA binding both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medicine.tulane.edu [medicine.tulane.edu]
- 21. Acetylation of the p53 DNA binding domain regulates apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the pharmacokinetic properties of SIRT-IN-1 and other inhibitors
An important note on SIRT-IN-1: Publicly available scientific literature and databases do not contain specific pharmacokinetic data for a compound designated "this compound." Therefore, this guide will focus on a comparative analysis of two well-characterized Sirtuin 1 (SIRT1) inhibitors: Selisistat (EX-527) and Cambinol .
SIRT1, a NAD⁺-dependent deacetylase, is a key regulator in numerous cellular processes, including stress resistance, metabolism, and DNA repair, primarily through the deacetylation of histone and non-histone proteins like p53 and NF-κB.[1][2] Its role in various pathologies has made it a significant target for therapeutic intervention. This guide provides an objective comparison of the pharmacokinetic profiles of Selisistat and Cambinol, supported by experimental data to aid researchers in selecting appropriate tools for their studies.
Quantitative Pharmacokinetic Data
| Parameter | Selisistat (EX-527) | Cambinol | Species / Model | Dosage | Source |
| IC₅₀ (SIRT1) | 38 - 98 nM | 56 µM | In vitro | N/A | [3][4][5] |
| IC₅₀ (SIRT2) | 19.6 µM | 59 µM | In vitro | N/A | [5] |
| Cₘₐₓ | Dose-proportional (5-300 mg range) | Data not available | Healthy Humans | Single oral dose | [6] |
| tₘₐₓ | Data not available | Data not available | Healthy Humans | N/A | |
| t₁/₂ | Data not available | Data not available | N/A | N/A | |
| Steady State | Achieved within 4 days | Data not available | Healthy Humans | 100, 200, 300 mg once daily for 7 days | [6] |
| Cₛₛ,ₐᵥ₉ | 125 nM | Data not available | Huntington's Patients | 10 mg/day for 14 days | [4] |
| Tolerability | Safe up to 600 mg single dose and 300 mg/day multiple doses | Well-tolerated at 100 mg/kg | Healthy Humans / Mice | N/A | [5][6] |
| Brain Penetrance | Yes | Yes | General | N/A | [5] |
Signaling & Experimental Diagrams
To visualize the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
- 1. SIRT1 Inhibits p53 but not NF-κB Transcriptional Activity during Differentiation of Mouse Embryonic Stem Cells into Embryoid Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. An exploratory double-blind, randomized clinical trial with selisistat, a SirT1 inhibitor, in patients with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Safety, pharmacokinetics, pharmacogenomics and QT concentration-effect modelling of the SirT1 inhibitor selisistat in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to SIRT-IN-1 and Nicotinamide (NAM) Effects
This document delves into the distinct mechanisms of action of SIRT-IN-1 as a direct sirtuin inhibitor and the more complex, dual role of NAM, which acts as both a sirtuin inhibitor and a precursor to the essential sirtuin substrate, NAD+. We present quantitative data from various in vivo studies in structured tables, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of their differential effects.
Mechanisms of Action: A Tale of Two Inhibitors
This compound is a potent and specific inhibitor of SIRT1, a key member of the sirtuin family of NAD+-dependent deacetylases. Its mechanism of action is direct, binding to the enzyme and blocking its catalytic activity. This leads to a predictable increase in the acetylation of SIRT1 substrates.
Nicotinamide (NAM), on the other hand, presents a more intricate regulatory profile. As a byproduct of the sirtuin deacetylation reaction, NAM functions as a feedback inhibitor of SIRT1.[1][2] However, NAM is also a crucial precursor in the salvage pathway for NAD+ synthesis.[1][2][3][4] This dual role means that while high concentrations of NAM can directly inhibit SIRT1, its administration can also lead to an increase in cellular NAD+ levels, which in turn can activate sirtuins.[1][2] The net effect of NAM on sirtuin activity in vivo is therefore highly context-dependent, influenced by factors such as dose, duration of exposure, and the metabolic state of the tissue.
Quantitative In Vivo Effects: A Comparative Summary
The following tables summarize quantitative data from various in vivo studies investigating the effects of specific SIRT1 inhibitors (as a proxy for this compound) and nicotinamide on key metabolic and cellular parameters.
| Parameter | SIRT1 Inhibitor (Cambinol) | Nicotinamide (NAM) | Animal Model | Key Findings | Reference |
| Tumor Growth | Decreased tumor volume and weight | Not directly assessed for anti-tumor efficacy | Mouse model of hepatocellular carcinoma | SIRT1 inhibition has a cytostatic effect, impairing tumor cell proliferation. | [5][6] |
| p53 Acetylation | Increased | Can be increased (inhibition) or decreased (via NAD+) | Not directly compared in the same study | Demonstrates direct target engagement of SIRT1 inhibition. | [5] |
| Cell Proliferation | Decreased (in tumor cells) | Variable, can promote or inhibit depending on context | Mouse model of hepatocellular carcinoma | Highlights the anti-proliferative potential of SIRT1 inhibition in cancer. | [5][6] |
| Parameter | Nicotinamide (NAM) Supplementation | Animal Model | Key Findings | Reference |
| Weight Gain | Increased at low doses, no change at high doses | Rats | Highlights dose-dependent metabolic effects. | [7] |
| Glucose Tolerance | Impaired | Rats | Suggests potential negative metabolic consequences with long-term high intake. | [7] |
| Insulin Sensitivity | Impaired | Rats | Correlates with impaired glucose tolerance. | [7] |
| Hepatic DNA Methylation | Decreased (global) | Rats | Indicates potential for epigenetic alterations. | [7] |
| Hepatic NAD+ Levels | Increased | Mice | Confirms its role as an NAD+ precursor. | [8] |
| SIRT1, SIRT2, SIRT6 Expression | Altered | Mice | Shows broader effects on sirtuin expression. | [8] |
Experimental Protocols
In Vivo Tumor Xenograft Model with a SIRT1 Inhibitor (Cambinol)
-
Animal Model: Immunodeficient mice (e.g., Rag2-/-γc-/-).
-
Cell Line: Human hepatocellular carcinoma (HCC) cell line (e.g., HepG2) engineered for bioluminescent imaging.
-
Procedure:
-
5 x 105 HepG2 cells are mixed in a 1:1 ratio with Matrigel.
-
The cell suspension is injected under the capsule of the left liver lobe of the mice.
-
Animals are randomized into treatment and vehicle control groups.
-
The SIRT1 inhibitor, cambinol, is prepared in a vehicle of 10% ethanol and 10% cremophore.
-
Treatment group receives daily intraperitoneal (i.p.) injections of cambinol at a dose of 100 mg/kg.
-
Control group receives daily i.p. injections of the vehicle.
-
Tumor growth is monitored over time using bioluminescent imaging.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., Western blot for p53 acetylation).[5][6]
-
In Vivo Metabolic Study with Nicotinamide Supplementation
-
Animal Model: Male rats (e.g., 5 weeks old).
-
Diet:
-
Control group: Basal diet.
-
Treatment groups: Basal diet supplemented with 1 g/kg or 4 g/kg of nicotinamide.
-
-
Procedure:
-
Rats are fed their respective diets for a period of 8 weeks.
-
Body weight is monitored regularly.
-
At the end of the study period, a glucose tolerance test is performed.
-
Blood samples are collected to measure plasma levels of nicotinamide, its metabolites, and insulin.
-
Tissues (e.g., liver, kidney) are harvested for analysis of DNA damage markers (e.g., 8-hydroxy-2'-deoxyguanosine) and global DNA methylation.[7]
-
Visualizing the Pathways and Workflows
References
- 1. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aboutnad.com [aboutnad.com]
- 4. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinamide supplementation induces detrimental metabolic and epigenetic changes in developing rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. NAD+ metabolism as a target for metabolic health: have we found the silver bullet? - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of SIRT-IN-1: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, overcoming drug resistance and enhancing therapeutic efficacy are paramount challenges. Sirtuin 1 (SIRT1), a class III histone deacetylase, has emerged as a critical regulator of cellular processes frequently dysregulated in cancer, including cell survival, DNA repair, and metabolism. Notably, overexpression of SIRT1 is often associated with chemoresistance. SIRT-IN-1, as a potent and specific inhibitor of SIRT1, holds significant promise not as a standalone agent, but as a synergistic partner to a range of established therapeutic agents.
This guide provides a comparative analysis of the synergistic effects observed when combining SIRT1 inhibitors, such as this compound, with other cancer therapeutics. The data presented herein is derived from preclinical studies and is intended to inform further research and drug development in this promising area. While specific studies on this compound in combination therapies are emerging, the data from other well-characterized SIRT1 inhibitors like EX527 and tenovin-6 provide a strong rationale for its potential.
Synergistic Effects with BET Inhibitors: The Case of JQ-1 in Hepatocellular Carcinoma
Bromodomain and extraterminal domain (BET) inhibitors, like JQ-1, are a class of epigenetic modulators showing promise in cancer treatment. However, resistance to these agents can develop. Recent studies have demonstrated that combining a SIRT1 inhibitor with JQ-1 can synergistically suppress the proliferation of hepatocellular carcinoma (HCC) cells.[1]
Quantitative Data: In Vitro Efficacy
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy |
| Hep3B | JQ-1 | 0.08 | - | - |
| EX527 | >10 | - | - | |
| JQ-1 (2 µM) + EX527 (5 µM) | - | <1 | Synergistic | |
| HCCLM3 | JQ-1 | 0.14 | - | - |
| EX527 | >10 | - | - | |
| JQ-1 (2 µM) + EX527 (5 µM) | - | <1 | Synergistic | |
| Huh-7 | JQ-1 | ~0.5 | - | - |
| EX527 | >10 | - | - | |
| JQ-1 (2 µM) + EX527 (5 µM) | - | <1 | Synergistic |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[2][3]
Experimental Protocols
Cell Viability Assay (CCK-8):
-
Human HCC cell lines (Hep3B, HCCLM3, Huh-7) were seeded in 96-well plates at a density of 5,000 cells per well.[4]
-
After 24 hours of incubation, cells were treated with various concentrations of JQ-1, the SIRT1 inhibitor EX527, or a combination of both.
-
Following a 48-hour incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.[4][5]
-
The plates were incubated for an additional 1-4 hours at 37°C.
-
The absorbance at 450 nm was measured using a microplate reader to determine cell viability.[5][6]
-
The half-maximal inhibitory concentration (IC50) and Combination Index (CI) were calculated using appropriate software (e.g., CompuSyn).[2][3]
Colony Formation Assay:
-
HCC cells were seeded in 6-well plates at a density of 1,000 cells per well.
-
Cells were treated with JQ-1 (2 µM), EX527 (5 µM), or the combination for 14 days, with the medium and drugs refreshed every 3 days.
-
After 14 days, the colonies were fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.[7]
-
The number of colonies (defined as a cluster of ≥50 cells) was counted.
In Vivo Xenograft Model:
-
Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 HCCLM3 cells.
-
When tumors reached a volume of approximately 100 mm³, mice were randomized into four groups: vehicle control, JQ-1 (50 mg/kg/day, intraperitoneal injection), EX527 (5 mg/kg/day, intraperitoneal injection), and the combination of JQ-1 and EX527.
-
Tumor volume was measured every 3 days using calipers and calculated using the formula: (length × width²) / 2.
-
After 21 days of treatment, the mice were euthanized, and the tumors were excised and weighed.
Signaling Pathway and Experimental Workflow
Caption: Workflow of in vitro/in vivo studies and the synergistic anti-cancer signaling of JQ-1 and this compound.
Sensitizing Non-Small Cell Lung Cancer to Metformin with SIRT1 Inhibition
Metformin, a widely used anti-diabetic drug, has shown anti-cancer properties. However, its efficacy as a monotherapy in non-small cell lung cancer (NSCLC) is limited. The combination with a SIRT1 inhibitor, tenovin-6, has been shown to synergistically induce apoptosis in NSCLC cells.[5]
Quantitative Data: In Vitro Efficacy
| Cell Line | Treatment | Cell Growth Inhibition (%) | Combination Index (CDI) | Synergy |
| A549 | Metformin (10 mmol/L) | ~25% | - | - |
| Tenovin-6 (10 µmol/L) | ~52.5% | - | - | |
| Metformin + Tenovin-6 | ~72.5% | 0.772 | Synergistic |
Note: The Coefficient of Drug Interaction (CDI) was calculated, where CDI < 1 indicates synergy.
Experimental Protocols
Cell Proliferation Assay:
-
A549 NSCLC cells were seeded in 96-well plates.
-
Cells were treated with metformin, tenovin-6, or the combination at the indicated concentrations for 48 hours.
-
Cell proliferation was assessed using a standard MTT or similar cell viability assay.
-
The coefficient of drug interaction (CDI) was calculated to determine synergy.[5]
Colony Formation Assay:
-
A549 cells were seeded in 6-well plates at a low density.
-
Cells were treated with metformin, tenovin-6, or the combination.
-
After an appropriate incubation period to allow for colony formation (typically 10-14 days), colonies were fixed and stained with crystal violet.
-
The number of colonies was quantified.
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow and synergistic apoptotic signaling of Metformin and this compound in NSCLC.
Overcoming Gemcitabine Resistance in Pancreatic Cancer through SIRT1 Inhibition
Pancreatic cancer is notoriously resistant to chemotherapy, with gemcitabine being a first-line treatment. Inhibition of SIRT1 has been shown to enhance the efficacy of gemcitabine in pancreatic cancer models, both in vitro and in vivo.[4][6]
Quantitative Data: In Vivo Efficacy
| Treatment Group | Mean Tumor Volume (mm³) at Day 45 | 45-Day Survival Rate (%) |
| Physiological Saline | ~1800 | 0 |
| Gemcitabine | ~1200 | 20 |
| SIRT1 Inhibitor (Sirtinol) | ~900 | 40 |
| Gemcitabine + Sirtinol | ~300 | 80 |
Experimental Protocols
In Vivo Xenograft Model:
-
BxPC-3 pancreatic cancer cells were subcutaneously injected into the flank of nude mice.
-
When tumors reached a palpable size, mice were randomly assigned to four treatment groups: physiological saline (control), gemcitabine, a SIRT1 inhibitor (sirtinol), and the combination of gemcitabine and sirtinol.[4][6]
-
Treatments were administered for a specified duration.
-
Tumor volumes were measured regularly.
-
Survival of the mice was monitored over a 45-day period.
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow and mechanism of overcoming gemcitabine resistance with this compound.
Enhancing Cisplatin Sensitivity in Non-Small Cell Lung Cancer
Cisplatin is a cornerstone of chemotherapy for NSCLC, but intrinsic and acquired resistance limits its effectiveness. Studies have shown that higher SIRT1 expression correlates with cisplatin resistance, and inhibiting SIRT1 can resensitize NSCLC cells to cisplatin-induced apoptosis.[3]
Quantitative Data: In Vitro Efficacy
| Cell Line | Treatment | IC50 of Cisplatin (µM) |
| NCI-H125 (Low SIRT1) | Cisplatin | 1.25 |
| NCI-H226 (Moderate SIRT1) | Cisplatin | 2.5 |
| NCI-H358 (High SIRT1) | Cisplatin | 4.5 |
| A549/DDP (Cisplatin-Resistant) | Cisplatin | High |
| A549/DDP + SIRT1 siRNA | Cisplatin | Significantly Reduced |
Experimental Protocols
Cell Viability Assay:
-
NSCLC cell lines with varying endogenous SIRT1 expression (NCI-H125, NCI-H226, NCI-H358) and a cisplatin-resistant cell line (A549/DDP) were used.[3]
-
Cells were seeded in 96-well plates and treated with a range of cisplatin concentrations.
-
For the resistant cell line, cells were also transfected with SIRT1 siRNA prior to cisplatin treatment.
-
Cell viability was measured after 48-72 hours using an MTT or CCK-8 assay to determine the IC50 of cisplatin.
Signaling Pathway and Experimental Workflow
Caption: Experimental workflow and the role of this compound in sensitizing NSCLC cells to cisplatin.
Conclusion
The preclinical data strongly suggest that inhibiting SIRT1 with agents like this compound can produce significant synergistic anti-cancer effects when combined with a variety of therapeutic agents, including epigenetic modulators, metabolic drugs, and conventional chemotherapy. The primary mechanism appears to be the reversal of SIRT1-mediated chemoresistance, thereby sensitizing cancer cells to the cytotoxic effects of the partner drug. These findings provide a compelling rationale for the clinical investigation of this compound in combination therapies for a range of malignancies. Further research is warranted to optimize dosing schedules and to identify predictive biomarkers for patient stratification.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. punnettsquare.org [punnettsquare.org]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling SIRT-IN-1
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SIRT-IN-1. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on general laboratory safety protocols and data from similar chemical compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required PPE:
-
Hand Protection: Wear chemical-resistant gloves such as nitrile or butyl rubber.[3][4] Always inspect gloves before use and remove them using the proper technique to avoid skin contact. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5][6]
-
Eye and Face Protection: Use safety glasses with side shields or goggles to protect against splashes.[7][8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7][9]
-
Body Protection: A standard laboratory coat must be worn at all times.[5][6] For procedures with a higher risk of splashes, consider an impervious apron. Ensure that legs are fully covered (long pants) and wear closed-toe shoes.[5][8]
-
Respiratory Protection: this compound is typically handled as a solid or in a DMSO solution, which does not typically pose a significant inhalation hazard.[10] However, if you are handling the powder and there is a risk of generating dust, or if you are creating aerosols, work in a chemical fume hood and use an appropriate respirator.[2]
| Quantitative Data for this compound | |
| Target(s) | SIRT1, SIRT2, SIRT3 |
| IC50 Values | SIRT1: 15 nMSIRT2: 10 nMSIRT3: 33 nM |
| Solubility | In DMSO: 3.89 mg/mL (10 mM) |
| Storage (Solid Form) | -20°C for up to 3 years |
| Storage (Stock Solution) | -80°C for up to 1 year (aliquoting recommended) |
| Source: TargetMol[11] |
Operational Plan: Handling and Storage
Adherence to standard laboratory practices is essential to minimize exposure and ensure experimental integrity.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the solid compound at -20°C in a tightly sealed container.[2][11]
-
Store stock solutions at -80°C.[2][11] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[11]
Weighing the Compound:
-
When handling the solid (powder) form, conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Use appropriate anti-static techniques when weighing the powder.
Preparing Solutions (Protocol): This protocol details the preparation of a 10 mM stock solution and a 10 µM working solution.
-
Pre-warm Solvents: Before use, preheat the DMSO and the cell culture medium/buffer to 37°C to prevent the compound from precipitating out of solution.[11]
-
Prepare 10 mM Stock Solution:
-
Calculate the required volume of DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM solution from this compound (Molecular Weight: 389.44 g/mol ), you would dissolve 3.89 mg of the compound in 1 mL of DMSO.
-
Add the calculated volume of DMSO to the vial containing the solid this compound.
-
If necessary, use sonication or gentle vortexing to ensure the compound is fully dissolved.[11]
-
-
Prepare 10 µM Working Solution (Example):
-
To avoid precipitation when diluting in an aqueous medium, perform a serial dilution.[11]
-
First, dilute the 10 mM DMSO stock solution 1:10 in DMSO to create a 1 mM intermediate solution.
-
Then, dilute the 1 mM intermediate solution 1:100 in your final aqueous buffer or cell culture medium. For example, add 10 µL of the 1 mM solution to 990 µL of medium to get a final concentration of 10 µM.
-
Emergency Procedures
-
Spills: In case of a spill, alert personnel in the area. If the substance is in DMSO, be aware that DMSO can facilitate skin absorption. Wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for disposal. Clean the spill area thoroughly.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.[3] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, wash out their mouth with water.[1] Seek immediate medical attention.
Disposal Plan
All chemical waste must be disposed of according to institutional and local regulations.
-
Unused Compound/Solutions: Do not dispose of this compound or its solutions down the drain.[5] Collect all waste containing this compound in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: Any materials used to handle this compound (e.g., pipette tips, gloves, absorbent pads) should be considered chemical waste and disposed of in the designated solid hazardous waste container.
-
Given that similar compounds are very toxic to aquatic life, it is critical to prevent any release into the environment.[2]
Relevant Biological Pathway
This compound is an inhibitor of Sirtuin 1 (SIRT1), a key regulator of cellular metabolism and stress responses. SIRT1 is a crucial component of the AMPK signaling pathway, which plays a central role in managing cellular energy. Understanding this pathway provides context for the mechanism of action of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. SIRT-IN-3|1211-19-4|MSDS [dcchemicals.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 6. Standard Laboratory Practices for BSL-1 Laboratories – Laboratory Safety Manual [lsm.alfaisal.edu]
- 7. osha.gov [osha.gov]
- 8. ulm.edu [ulm.edu]
- 9. epa.gov [epa.gov]
- 10. h20195.www2.hp.com [h20195.www2.hp.com]
- 11. This compound | Sirtuin | TargetMol [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
